Tri(2-thienyl)phosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dithiophen-2-ylphosphorylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9OPS3/c13-14(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJXDNWMXROFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9OPS3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322072 | |
| Record name | NSC400344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021-21-2 | |
| Record name | NSC400344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC400344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tri(2-thienyl)phosphine Oxide from Elemental Phosphorus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(2-thienyl)phosphine oxide is a valuable organophosphorus compound with potential applications in catalysis, materials science, and medicinal chemistry. The thienyl moieties can influence the electronic properties and coordination behavior of the phosphorus center, making it an attractive ligand or building block. The synthesis of such compounds typically relies on phosphorus halides or secondary phosphine oxides as starting materials. However, the direct utilization of elemental phosphorus is a more atom-economical and environmentally benign approach, albeit a more challenging one. This guide details a proposed one-pot synthesis that leverages the reactivity of white phosphorus (P₄) to afford the target compound.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of elemental white phosphorus with 2-lithiothiophene, generated in situ from 2-bromothiophene, followed by an oxidative workup to yield this compound. This approach is analogous to the reported synthesis of tris[(5-chloro-2-thienyl)methyl]phosphine oxide from white phosphorus.
The overall reaction is as follows:
P₄ + 12 Br-C₄H₃S + 12 n-BuLi → 4 P(C₄H₃S)₃ + 12 LiBr + 12 n-BuH P(C₄H₃S)₃ + [O] → O=P(C₄H₃S)₃
A key challenge in this synthesis is the controlled reaction of the highly reactive and pyrophoric white phosphorus. The reaction must be carried out under a strictly inert atmosphere and with careful temperature management.
Logical Workflow for the Proposed Synthesis
An In-depth Technical Guide to the Chemical Structure and Bonding of Tri(2-thienyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of tri(2-thienyl)phosphine oxide, a molecule of significant interest in coordination chemistry and materials science. This document elucidates the key structural features, spectroscopic signatures, and electronic properties of the molecule. A detailed experimental protocol for its synthesis is provided, alongside a discussion of the nature of its key chemical bonds.
Introduction
This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl rings. The presence of the electron-rich and polarizable thienyl groups, in conjunction with the highly polar phosphine oxide moiety, imparts unique electronic and coordination properties to the molecule. These characteristics make it a valuable ligand in catalysis and a building block for functional materials. Understanding its precise three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity and designing novel applications.
Chemical Structure and Spectroscopic Analysis
The chemical structure of this compound is defined by a tetrahedral phosphorus center. The molecule's connectivity and electronic environment are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Phosphorus-31 (³¹P) NMR spectroscopy are powerful tools for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum in CDCl₃ displays characteristic signals for the protons on the thienyl rings. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the hydrogen atoms.[1]
-
³¹P NMR: The ³¹P NMR spectrum shows a single resonance, indicative of a single phosphorus environment. The chemical shift is characteristic of a pentavalent phosphorus atom in a phosphine oxide.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups, particularly the phosphorus-oxygen double bond (P=O). The spectrum is characterized by a strong absorption band corresponding to the P=O stretching vibration. The frequency of this band is sensitive to the electronic effects of the substituents on the phosphorus atom.
Structural Parameters and Bonding
Molecular Geometry
The phosphorus atom in this compound adopts a distorted tetrahedral geometry. The C-P-C and O=P-C bond angles are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the thienyl groups and the nature of the P=O double bond.
Bond Lengths and Angles
The table below presents a comparison of key bond lengths for triphenylphosphine oxide and a gold(I) chloride complex of tri(2-thienyl)phosphine. This data provides a reasonable estimation of the expected bond lengths in this compound.
| Parameter | Triphenylphosphine Oxide | [AuCl(P(2-thienyl)₃)] | Expected for this compound |
| P=O Bond Length (Å) | ~1.48 | N/A | ~1.48 |
| P-C Bond Length (Å) | ~1.80 | ~1.81 | ~1.81 |
| C-P-C Bond Angle (°) | ~106 | ~105 | ~105-107 |
| O=P-C Bond Angle (°) | ~112 | N/A | ~111-113 |
Data for triphenylphosphine oxide and [AuCl(P(2-thienyl)₃)] are derived from crystallographic studies.
The Nature of the P=O and P-C Bonds
The phosphorus-oxygen bond in this compound is best described as a resonance hybrid of a double bond and a semipolar single bond (P⁺-O⁻). This results in a bond that is shorter and stronger than a P-O single bond. The significant polarity of this bond is a defining feature of phosphine oxides.
The phosphorus-carbon bonds are covalent single bonds. The interaction between the phosphorus atom and the sulfur-containing thienyl rings influences the electronic properties of the molecule. The electron-donating nature of the thienyl groups can affect the electron density at the phosphorus center and, consequently, the strength and polarity of the P=O bond.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding phosphine, tri(2-thienyl)phosphine.
Materials and Reagents
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetone
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure
-
Dissolution: Dissolve tri(2-thienyl)phosphine in acetone in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath and add a 30% aqueous solution of hydrogen peroxide dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent in vacuo to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a crystalline solid.
Characterization
Confirm the identity and purity of the synthesized this compound using the spectroscopic methods described in Section 2 (NMR and IR), as well as mass spectrometry and melting point analysis.
Logical Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound follows a straightforward oxidation process.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While a definitive crystal structure remains to be reported, a comprehensive understanding of its molecular geometry, bonding, and electronic properties can be achieved through a combination of spectroscopic analysis and comparison with related, well-characterized compounds. The provided synthetic protocol offers a reliable method for the preparation of this versatile molecule, paving the way for its further application in research and development.
References
Physical and chemical properties of Tri(2-thienyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(2-thienyl)phosphine oxide is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl rings. As a member of the tertiary phosphine oxide family, this molecule holds potential interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the sulfur-containing thiophene rings and the strong hydrogen-bond accepting capability of the phosphine oxide group. Phosphine oxides are recognized for their chemical stability and their ability to modulate the physicochemical properties of parent molecules, such as solubility and metabolic stability, making them valuable functional groups in the design of new therapeutic agents.[1]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for its synthesis and purification.
Physical and Chemical Properties
Identifiers and Molecular Properties
| Property | This compound | Tri(2-thienyl)phosphine | Triphenylphosphine oxide |
| CAS Number | 1021-21-2[2] | 24171-89-9[3] | 791-28-6[4] |
| Molecular Formula | C₁₂H₉OPS₃[2] | C₁₂H₉PS₃[3] | C₁₈H₁₅OP[4] |
| Molecular Weight | 296.4 g/mol [2] | 280.36 g/mol [3] | 278.28 g/mol [5] |
| Canonical SMILES | C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3[2] | C1=CC(=P(C2=CC=CS2)C3=CC=CS3)SC1[6] | C1=CC=C(C=C1)P(=O)(C2=CC=C2)C3=CC=C3 |
| InChIKey | OKBJXDNWMXROFT-UHFFFAOYSA-N | KUCPTMZJPDVWJL-UHFFFAOYSA-N[7] | FIQMHBFVRAXMOP-UHFFFAOYSA-N[8] |
Physical Properties
Specific experimental data for the melting and boiling points of this compound are not widely reported. The data for its precursor and a common analog are presented below for estimation purposes.
| Property | This compound | Tri(2-thienyl)phosphine | Triphenylphosphine oxide |
| Melting Point | Data not available | 25 °C[3] | 150-157 °C[5] |
| Boiling Point | Data not available | 205 °C at 2 mmHg[3] | 360 °C[5] |
| Appearance | Solid (predicted) | White, amber or dark green powder or solid[3] | White crystalline solid[4] |
Solubility
Detailed solubility studies for this compound are not available. However, based on the properties of analogous compounds like Triphenylphosphine oxide, it is expected to be soluble in polar organic solvents and sparingly soluble in water.
| Solvent | Solubility of Triphenylphosphine oxide |
| Ethanol | ~20 mg/mL[4] |
| DMSO | ~3 mg/mL[4] |
| Dimethylformamide (DMF) | ~3 mg/mL[4] |
| Water | Sparingly soluble[4] |
| Hexane | Poorly soluble[8] |
| Diethyl ether (cold) | Poorly soluble[8] |
Spectroscopic Data
References to the ¹H NMR spectrum of this compound are available, confirming its structural characterization.[9] While a comprehensive public database of its spectra is not available, typical spectroscopic characteristics for aryl phosphine oxides are well-documented.
| Spectroscopy | This compound | General Characteristics for Aryl Phosphine Oxides |
| ¹H NMR | Spectrum available[9] | Complex aromatic multiplets. |
| ¹³C NMR | Data not available | Aromatic signals with C-P coupling. The carbon attached to phosphorus shows a large coupling constant. |
| ³¹P NMR | Data not available | A single resonance, typically in the range of δ 20-40 ppm. |
| FT-IR | Data not available | A strong P=O stretching vibration is typically observed in the region of 1140-1200 cm⁻¹. |
| Mass Spectrometry | Data not available | The molecular ion peak is expected, along with fragmentation patterns corresponding to the loss of thienyl and other fragments. |
Chemical Reactivity
Tertiary phosphine oxides are generally stable compounds. The reactivity of this compound is expected to be influenced by the electron-rich nature of the thienyl rings and the polarity of the P=O bond.
One of the key reactions of phosphine oxides is their participation as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction . Although this typically involves phosphonates, related phosphine oxides can be used to generate ylides for olefination reactions. Research has shown that tertiary phosphine oxides containing 5-chloro-2-thienyl groups can react with aldehydes like benzaldehyde in the presence of a strong base to form alkenes.[10] This suggests that this compound could be a substrate for similar transformations.
The phosphine oxide functionality itself can act as a ligand in coordination chemistry, binding to metal centers through the oxygen atom.[11]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of triarylphosphine oxides is the oxidation of the corresponding triarylphosphine.[11] The following is a general protocol adapted from literature procedures for the synthesis of this compound from Tri(2-thienyl)phosphine.
Reaction:
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or another suitable solvent like acetone)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (the signal for the phosphine will decrease while the signal for the phosphine oxide appears at a downfield shift).
-
Once the reaction is complete, quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as aqueous sodium sulfite solution, until a test with peroxide indicator strips is negative.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound can be purified by column chromatography or recrystallization. A general procedure for the purification of tertiary phosphine oxides is outlined below, which can be adapted for this specific compound.
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
-
Recrystallization:
-
If a suitable solvent system is identified, dissolve the crude product in a minimum amount of a hot solvent in which the phosphine oxide has high solubility.
-
Slowly cool the solution to allow for the formation of crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Drug Development
The phosphine oxide moiety is increasingly being recognized as a valuable functional group in drug design.[1] Its key advantages include:
-
Strong Hydrogen-Bond Acceptor: The P=O group is a potent hydrogen-bond acceptor, which can facilitate interactions with biological targets such as enzymes and receptors.[1]
-
Improved Physicochemical Properties: Incorporation of a phosphine oxide group can enhance the aqueous solubility and reduce the lipophilicity of a drug candidate, which can lead to improved pharmacokinetic profiles.[1]
-
Metabolic Stability: Phosphine oxides are generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]
-
Chemical Stability: The P=O bond is highly stable, making the phosphine oxide group robust under various chemical conditions.[1]
While there are no specific drugs in development that contain the this compound core, its properties make it an interesting scaffold for the synthesis of novel compounds for biological screening. The thienyl groups can be further functionalized to explore structure-activity relationships.
Visualizations
As no specific signaling pathways involving this compound have been identified, a diagram illustrating a key experimental workflow is provided below.
Caption: Synthesis and Purification Workflow for this compound.
Conclusion
This compound is a compound with potential utility in various fields of chemical research, particularly in medicinal chemistry and materials science. While comprehensive experimental data on its physical properties are currently limited, its synthesis and general reactivity can be inferred from established organophosphorus chemistry. The unique combination of the phosphine oxide group and the thienyl moieties makes it a promising scaffold for further investigation and development. As research in this area progresses, a more detailed understanding of its properties and applications is anticipated.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. TRIS(2-THIENYL)PHOSPHINE(24171-89-9) 1H NMR spectrum [chemicalbook.com]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. This compound(1021-21-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphine oxides - Wikipedia [en.wikipedia.org]
Tri(2-thienyl)phosphine Oxide: A Technical Guide for Researchers
CAS Number: 1021-21-2[1][2][3] Molecular Formula: C₁₂H₉OPS₃[2][3]
This technical guide provides an in-depth overview of Tri(2-thienyl)phosphine oxide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides a framework for its potential synthesis, reactivity, and applications based on the broader class of triaryl phosphine oxides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 1021-21-2 | [1][2][3] |
| Molecular Formula | C₁₂H₉OPS₃ | [2][3] |
| Molecular Weight | 296.37 g/mol | [2] |
| Melting Point | 129 °C | [3] |
| Boiling Point | 495.2 °C at 760 mmHg | [3] |
| Density | 1.43 g/cm³ | [3] |
| Refractive Index | 1.671 | [3] |
| Flash Point | 253.3 °C | [3] |
Synthesis and Reactivity
Potential Synthetic Workflow:
Caption: A potential workflow for the synthesis of this compound via oxidation.
The reactivity of phosphine oxides is a subject of considerable interest. For instance, some phosphine oxides can participate in reactions like the Wittig-Horner reaction, which is a valuable tool in organic synthesis for the formation of alkenes. However, specific studies detailing the reactivity profile of this compound are needed.
Potential Applications in Drug Development
Phosphine oxides are increasingly recognized for their potential in medicinal chemistry. They can act as bioisosteres for other functional groups, such as amides and sulfones, and their incorporation into drug candidates can modulate key physicochemical properties.
Key Advantages of Phosphine Oxides in Drug Design:
| Feature | Implication in Drug Development |
| Hydrogen Bond Acceptor | Can form strong hydrogen bonds with biological targets, potentially improving binding affinity and selectivity. |
| Improved Solubility | The polar nature of the P=O bond can enhance the aqueous solubility of a drug molecule, which is often a critical parameter for bioavailability. |
| Metabolic Stability | Phosphine oxides are generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles. |
| Modulation of Lipophilicity | The introduction of a phosphine oxide moiety can alter the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |
While no specific biological activities or signaling pathway involvements have been reported for this compound in the available literature, its structural features suggest that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential in various disease areas.
Logical Relationship for Investigating Therapeutic Potential
The following diagram outlines a logical workflow for the preliminary investigation of the therapeutic potential of this compound.
Caption: A logical workflow for assessing the therapeutic potential of a novel compound.
Conclusion
This compound is a compound with established chemical identity but limited characterization in the scientific literature regarding its synthesis, reactivity, and biological applications. The information presented in this guide, based on the broader class of triaryl phosphine oxides, suggests that it holds potential as a valuable tool in medicinal chemistry and materials science. Further experimental investigation is crucial to unlock the full potential of this molecule and to provide the detailed protocols and quantitative data required for its effective utilization in research and development.
References
In-Depth Technical Guide: 1H and 31P NMR Spectral Analysis of Tri(2-thienyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tri(2-thienyl)phosphine oxide and its Spectroscopic Characterization
This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl rings. As a derivative of Tri(2-thienyl)phosphine, a versatile ligand in catalysis and materials science, the oxide is an important compound for understanding reaction mechanisms and potential applications in its own right. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. ¹H NMR provides information on the proton environment of the thienyl rings, while ³¹P NMR offers a direct probe of the chemical environment of the phosphorus nucleus.
Predicted NMR Spectral Data
The following tables present the expected format and type of data for the ¹H and ³¹P NMR spectra of this compound. The exact chemical shifts (δ) and coupling constants (J) are placeholders and would be determined experimentally.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | [Expected downfield] | dd | ³J(PH) = value, ³J(HH) = value | 3H |
| H3 | [Expected intermediate] | dd | ³J(PH) = value, ⁴J(HH) = value | 3H |
| H4 | [Expected upfield] | t | ³J(HH) = value, ⁴J(PH) = value | 3H |
Note: The protons on the three equivalent thienyl rings are labeled as H3, H4, and H5, starting from the carbon adjacent to the sulfur atom and moving towards the phosphorus-bound carbon.
Table 2: Predicted ³¹P NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ³¹P | [Expected value] | s |
Note: The ³¹P NMR spectrum is expected to show a single peak (singlet, s) due to the absence of coupling to other phosphorus nuclei, assuming a proton-decoupled spectrum.
Experimental Protocols
A general experimental protocol for obtaining high-quality ¹H and ³¹P NMR spectra of this compound is outlined below.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise ¹H NMR chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically used (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (δ = 0.0 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
3.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
³¹P NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: A wider spectral width may be necessary, for instance, -50 to 150 ppm, to ensure the signal is captured.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-128 scans or more may be needed depending on the concentration and spectrometer sensitivity.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the expected proton coupling patterns in the ¹H NMR spectrum.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
Caption: Expected proton-proton and phosphorus-proton coupling pathways in a 2-thienyl ring of this compound.
Conclusion
This technical guide provides a framework for the ¹H and ³¹P NMR analysis of this compound. While specific, experimentally-derived spectral data is not currently available in the public domain, the provided tables, protocols, and diagrams offer a robust starting point for researchers and scientists. The outlined methodologies and expected spectral patterns will aid in the successful characterization of this compound and contribute to a deeper understanding of its chemical properties. The provided workflows can be adapted for the analysis of other similar phosphine oxide compounds.
Unveiling the Structural Landscape of Tri(2-thienyl)phosphine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of Tri(2-thienyl)phosphine oxide. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this document outlines the standard experimental protocols for its synthesis and characterization. Furthermore, it presents a detailed crystal structure analysis of the closely related and well-studied analogue, Triphenylphosphine oxide, to offer valuable comparative insights into the molecular geometry and packing of arylated phosphine oxides.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the oxidation of its precursor, Tri(2-thienyl)phosphine. This reaction is typically high-yielding and can be achieved using various oxidizing agents.
Experimental Protocol: Oxidation of Tri(2-thienyl)phosphine
This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or another suitable organic solvent)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Tri(2-thienyl)phosphine in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
-
Oxidation: While stirring at room temperature, slowly add a slight excess of 30% aqueous hydrogen peroxide to the solution. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is completely consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Spectroscopic Characterization
While crystallographic data is elusive, this compound can be characterized using various spectroscopic techniques. ChemicalBook provides access to ¹H NMR, IR, and mass spectrometry data for this compound.[1] These spectra are crucial for confirming the identity and purity of the synthesized product.
Crystal Structure Analysis: A Comparative Study with Triphenylphosphine Oxide
Given the absence of a published crystal structure for this compound, we present a detailed analysis of Triphenylphosphine oxide as a structural analogue. The crystal structure of Triphenylphosphine oxide has been determined and provides a reliable model for understanding the fundamental structural features of triarylphosphine oxides.
Crystallographic Data for Triphenylphosphine Oxide
The crystal structure of triphenylphosphine oxide has been determined by three-dimensional X-ray diffraction data.[2]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅OP |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 29.120 Å, b = 9.143 Å, c = 11.252 Å |
| Z | 8 |
| R-factor | 7.8% |
Selected Bond Lengths and Angles for Triphenylphosphine Oxide[2]
| Bond | Length (Å) | Angle | Degrees (°) |
| P–O | 1.46 | O–P–C (mean) | ~112.5 |
| P–C (mean) | 1.76 | C–P–C (mean) | ~106.4 |
The P–O bond length of 1.46 Å is notably short, indicating a significant double bond character. The geometry around the phosphorus atom is a distorted tetrahedron.
Experimental Protocol: Single-Crystal X-ray Diffraction of Triphenylphosphine Oxide
The following is a generalized protocol for obtaining a single-crystal X-ray structure, based on the study of triphenylphosphine oxide.[2]
-
Crystal Growth: Grow single crystals of Triphenylphosphine oxide suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature using a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares methods against the diffraction data.
Visualizations
To aid in the understanding of the molecular structure and experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Electronic Properties of Tri(2-thienyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of Tri(2-thienyl)phosphine oxide, a molecule of significant interest in materials science and catalysis. This document collates available data on its synthesis, electrochemical behavior, and photophysical characteristics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application.
Introduction
This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl groups. The presence of the electron-rich thiophene rings, coupled with the polar phosphine oxide group, imparts unique electronic and optical properties to the molecule. These characteristics make it a promising candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), and as a ligand in catalysis. Understanding the fundamental electronic properties of this compound is crucial for its rational design and implementation in various advanced materials and chemical processes.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the oxidation of its precursor, Tri(2-thienyl)phosphine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetone
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the resulting residue with dichloromethane.
-
Wash the organic layer with deionized water to remove any unreacted hydrogen peroxide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis:
Electronic Properties
The electronic properties of this compound are primarily determined by the interplay between the electron-donating thiophene rings and the electron-withdrawing phosphine oxide group. This section details the electrochemical and photophysical properties of the molecule.
Electrochemical Properties
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of this compound, providing insights into the energy levels of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Electrochemical Data for this compound (Illustrative)
| Parameter | Value (V vs. Fc/Fc+) |
| Oxidation Onset (Eox, onset) | Data Not Available |
| Reduction Onset (Ered, onset) | Data Not Available |
| HOMO Energy Level (eV) | Calculated from Eox, onset |
| LUMO Energy Level (eV) | Calculated from Ered, onset |
| Electrochemical Band Gap (eV) | Calculated from HOMO-LUMO |
Apparatus and Materials:
-
Potentiostat
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated solvent such as dichloromethane or acetonitrile)
-
This compound sample
-
Ferrocene (as an internal standard)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Record a background voltammogram of the electrolyte solution.
-
Add the this compound sample to the solution to a known concentration (typically in the millimolar range).
-
Record the cyclic voltammogram by scanning the potential over the desired range.
-
After recording the sample's voltammogram, add ferrocene to the solution and record another voltammogram to determine the Fc/Fc+ redox potential.
-
Determine the onset of oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox, onset (V vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered, onset (V vs. Fc/Fc+) + 4.8]
-
Cyclic Voltammetry Workflow:
Photophysical Properties
The photophysical properties of this compound, including its absorption and emission characteristics, are investigated using UV-Vis and fluorescence spectroscopy.
Table 2: Photophysical Data for this compound (Illustrative)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |
| Toluene | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., dichloromethane, toluene, acetonitrile)
-
This compound sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
Record the absorption spectrum against a solvent blank over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy:
-
Using the same solution prepared for UV-Vis analysis (or a more dilute solution if necessary to avoid inner filter effects), excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield (Φ), measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield under the same experimental conditions (excitation wavelength, slit widths). The quantum yield can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Spectroscopy Measurement Relationship:
Computational Studies
While specific computational studies on the electronic properties of this compound are not extensively reported, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting and understanding its electronic structure and optical properties. Such calculations can provide valuable information on:
-
Optimized molecular geometry
-
HOMO and LUMO energy levels and their spatial distribution
-
The theoretical absorption and emission spectra
-
The nature of electronic transitions
A typical computational workflow would involve geometry optimization followed by frequency calculations to confirm a true minimum, and then single-point energy calculations and TD-DFT calculations to obtain the electronic and optical properties.
Applications and Future Outlook
The unique electronic properties of this compound make it a promising material for a variety of applications. Its potential as a host material or electron transport layer in OLEDs warrants further investigation. The combination of the electron-rich thiophene units and the polar phosphine oxide group could lead to materials with high triplet energies and good charge transport characteristics. In the field of catalysis, it can act as a ligand for transition metals, where its electronic and steric properties can be tuned to influence the catalytic activity and selectivity of the metal center.
Future research should focus on the detailed experimental characterization of this compound to populate the data tables presented in this guide. A systematic study of the structure-property relationships by synthesizing and characterizing derivatives with different substituents on the thiophene rings would provide deeper insights into how to tailor its electronic properties for specific applications. Furthermore, comprehensive computational modeling will be invaluable in guiding these synthetic efforts and in providing a more profound understanding of the underlying electronic phenomena.
Solubility and stability of Tri(2-thienyl)phosphine oxide in organic solvents
An In-depth Technical Guide to the Solubility and Stability of Tri(2-thienyl)phosphine Oxide in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl groups. The presence of the polar phosphine oxide group is expected to influence its solubility and stability profile. Generally, phosphine oxides are known to be polar functional groups, which often leads to high solubility and metabolic stability.[1][2] The thienyl groups, containing sulfur heteroatoms, also contribute to the electronic and steric properties of the molecule.[3]
Solubility Determination in Organic Solvents
The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, catalysis, and formulation. Several methods can be employed to determine solubility, ranging from simple qualitative assessments to precise quantitative measurements.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed by observing the dissolution of a small, weighed amount of the compound in a specific volume of solvent at a controlled temperature.
Quantitative Solubility Determination
For precise solubility data, several analytical methods can be utilized. The equilibrium solubility method is a common and reliable technique.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |
| No specific quantitative data found in the searched literature. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Analysis of Solute Concentration:
-
Quantify the concentration of this compound in the filtered solution using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify the compound.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve to determine the concentration based on absorbance.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid residue.
-
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) at the specified temperature.
-
Caption: Experimental workflow for determining equilibrium solubility.
Stability Assessment in Organic Solvents
The stability of this compound in organic solvents is crucial for its storage, handling, and use in chemical reactions. Stability studies typically involve subjecting the compound to various stress conditions over time and monitoring for degradation.
Table 2: Stability Data for this compound in Organic Solvents
| Solvent | Condition | Time | Degradation (%) | Degradation Products | Reference |
| No specific stability data found in the searched literature. |
Experimental Protocol: Stability Assessment
This protocol describes a general procedure for evaluating the stability of this compound in a given organic solvent.
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in the selected organic solvent(s).
-
Dispense the solutions into multiple sealed vials for analysis at different time points.
-
-
Storage Conditions:
-
Store the vials under controlled conditions. These may include:
-
Elevated Temperature: To assess thermal stability.
-
Exposure to Light: To evaluate photostability (in amber vials for control).
-
Presence of Water: To test for hydrolytic stability.
-
Presence of Oxidizing Agents: To determine oxidative stability.
-
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Analyze the sample using a stability-indicating analytical method, typically HPLC, to:
-
Quantify the remaining concentration of this compound.
-
Detect and potentially identify any degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate and identify the degradation pathway if possible.
-
Caption: General workflow for assessing chemical stability.
Factors Influencing Solubility and Stability
Several factors can influence the solubility and stability of this compound in organic solvents:
-
Solvent Polarity: The polarity of the solvent will play a significant role in the solubility of the polar phosphine oxide.
-
Temperature: Solubility is generally temperature-dependent.
-
Presence of Contaminants: Water, acids, bases, or metal ions can potentially catalyze degradation reactions.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, particularly for the related phosphine. While phosphine oxides are generally stable to oxidation, the thienyl rings may be susceptible under certain conditions.
Conclusion and Recommendations
While specific experimental data on the solubility and stability of this compound is currently limited, the established methodologies presented in this guide provide a robust framework for its characterization. It is recommended that researchers and drug development professionals perform the described solubility and stability studies using a range of pharmaceutically and synthetically relevant organic solvents to generate the necessary data for their specific applications. This will ensure the reliable use of this compound in further research and development activities.
References
An In-depth Technical Guide to the Oxidation of Tri(2-thienyl)phosphine to its Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the oxidation of tri(2-thienyl)phosphine to its corresponding oxide. This transformation is a fundamental reaction in organophosphorus chemistry, yielding a product with distinct electronic and coordination properties relevant to various applications, including catalysis and materials science. This document details established experimental protocols, presents quantitative data, and offers visual representations of the chemical processes.
Introduction
Tri(2-thienyl)phosphine is an organophosphorus compound featuring three thienyl groups attached to a central phosphorus atom. Its unique electronic and steric properties make it a valuable ligand in coordination chemistry and a precursor in the synthesis of more complex molecules. The oxidation of the phosphorus(III) center to a phosphorus(V) oxide significantly alters the compound's reactivity, polarity, and coordinating ability. Tri(2-thienyl)phosphine oxide finds utility as a ligand in catalysis and as a building block in the development of novel materials.
This guide will focus on two primary, reliable methods for the oxidation of tri(2-thienyl)phosphine:
-
Oxidation with Hydrogen Peroxide: A classic and efficient method for phosphine oxidation.
-
Surface-Assisted Air Oxidation on Activated Carbon: A greener and milder alternative that utilizes atmospheric oxygen.
Properties of Reactant and Product
A summary of the key physical and spectroscopic properties of tri(2-thienyl)phosphine and this compound is presented below for easy reference.
| Property | Tri(2-thienyl)phosphine | This compound |
| Molecular Formula | C₁₂H₉PS₃ | C₁₂H₉OPS₃ |
| Molecular Weight | 280.36 g/mol | 296.36 g/mol |
| Appearance | White to off-white solid or powder | White to off-white solid |
| CAS Number | 24171-89-9 | 1021-21-2 |
| ¹H NMR | Spectral data available[1] | Spectral data available[2] |
| ³¹P NMR | Spectral data available[3] | Spectral data available |
| IR Spectrum | Spectral data available[3] | Spectral data available[2] |
| Mass Spectrum | Spectral data available[3] | Spectral data available[2] |
Experimental Protocols
Detailed methodologies for the two recommended oxidation procedures are provided below.
Method 1: Oxidation with Hydrogen Peroxide
This method is a widely used and generally high-yielding procedure for the oxidation of tertiary phosphines. The reaction is typically fast and clean.
Reaction Scheme:
References
An In-depth Technical Guide on the Basic Reactivity of Tri(2-thienyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(2-thienyl)phosphine oxide, a tertiary phosphine oxide featuring three thiophene rings attached to a central phosphorus atom, is a compound of growing interest in various fields of chemistry. Its unique electronic and structural properties, derived from the electron-rich thienyl moieties, make it a versatile building block and ligand in organic synthesis, materials science, and coordination chemistry. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, structural features, and characteristic reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of Tri(2-thienyl)phosphine and its oxide is presented in the table below, offering a comparative overview of these related compounds.
| Property | Tri(2-thienyl)phosphine | This compound |
| Molecular Formula | C₁₂H₉PS₃ | C₁₂H₉OPS₃ |
| Molecular Weight | 280.36 g/mol [1] | 296.36 g/mol |
| Appearance | White or colorless to orange to green powder, lump, or clear liquid | Not explicitly found, but likely a solid |
| Melting Point | 29-30 °C[2] | Not explicitly found |
| Boiling Point | 205 °C / 2 mmHg | Not explicitly found |
| Solubility | Insoluble in water[2] | Not explicitly found |
Synthesis of this compound
The primary and most straightforward method for the synthesis of this compound is through the oxidation of its precursor, Tri(2-thienyl)phosphine.
Experimental Protocol: Oxidation of Tri(2-thienyl)phosphine
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or another suitable organic solvent)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove any unreacted hydrogen peroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system.
Note: This is a general procedure for the oxidation of tertiary phosphines.[3] Specific reaction conditions for the oxidation of Tri(2-thienyl)phosphine may need to be optimized.
Oxidation of Tri(2-thienyl)phosphine.
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
| Spectroscopic Data | Tri(2-thienyl)phosphine | This compound |
| ¹H NMR | Spectral data available[4] | Spectral data available[5] |
| ³¹P NMR | Spectral data available[1] | Not explicitly found |
| IR Spectroscopy | Spectral data available[1] | Not explicitly found, but the P=O stretch is a characteristic band for phosphine oxides.[6] |
Core Reactivity
The reactivity of this compound is primarily dictated by the presence of the phosphoryl group (P=O) and the three thienyl rings. The P=O bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity governs much of its chemical behavior.
Basicity and Coordination Chemistry
The oxygen atom of the phosphoryl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to a variety of metal centers. This property allows this compound to function as a ligand in coordination chemistry, forming stable complexes with transition metals.[7] The coordination typically occurs through the oxygen atom. The electronic properties of the thienyl rings can influence the donor strength of the phosphoryl oxygen.
Coordination of the Phosphine Oxide.
Reactivity of the Thienyl Rings
The thiophene rings in this compound are susceptible to electrophilic substitution reactions, a characteristic feature of electron-rich aromatic systems. However, the reactivity of the rings may be influenced by the electron-withdrawing nature of the phosphoryl group.
Reactivity towards Nucleophiles and Bases
The phosphorus atom in this compound, being electron-deficient, is a potential site for nucleophilic attack, although this is less common than reactions at the phosphoryl oxygen. Strong bases, such as organolithium reagents, can deprotonate the α-carbon of the thienyl rings, generating a carbanion that can then react with various electrophiles. This reactivity opens avenues for further functionalization of the molecule.
Conclusion
This compound is a molecule with a rich and varied reactivity profile. Its synthesis via the oxidation of the corresponding phosphine is straightforward. The presence of the polar phosphoryl group and the electron-rich thienyl rings provides multiple sites for chemical transformations, including coordination to metals, electrophilic substitution on the rings, and reactions with strong nucleophiles. This versatility makes this compound a valuable tool for chemists in academia and industry, with potential applications in catalysis, materials science, and the development of novel therapeutic agents. Further exploration of its reactivity is likely to uncover even more exciting applications in the future.
References
- 1. Tris(2-thienyl)phosphine | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24171-89-9 CAS MSDS (TRIS(2-THIENYL)PHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. TRIS(2-THIENYL)PHOSPHINE(24171-89-9) 1H NMR [m.chemicalbook.com]
- 5. This compound(1021-21-2) 1H NMR spectrum [chemicalbook.com]
- 6. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
Methodological & Application
Tri(2-thienyl)phosphine Oxide: A Versatile Ligand in Coordination Chemistry
Abstract
Tri(2-thienyl)phosphine oxide ((C₄H₃S)₃PO, TTOPO) is emerging as a compelling ligand in coordination chemistry. Its unique electronic and steric properties, derived from the presence of three thiophene rings, make it a valuable tool for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and drug development. This document provides a comprehensive overview of TTOPO, including its synthesis, coordination behavior with various metals, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.
Introduction
Phosphine oxides are a class of organophosphorus compounds that act as hard Lewis bases, readily coordinating to metal centers through the oxygen atom.[1] The electronic properties of the phosphine oxide can be tuned by the nature of the organic substituents attached to the phosphorus atom. The incorporation of heteroaromatic rings, such as thiophene, can significantly influence the ligand's coordination properties and the catalytic activity of its metal complexes. This compound, in particular, offers a unique combination of a hard donor oxygen atom and the electron-rich thiophene moieties, which can engage in non-covalent interactions and influence the stability and reactivity of the resulting coordination compounds.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor Tri(2-thienyl)phosphine, followed by its oxidation.
Experimental Protocol: Synthesis of Tri(2-thienyl)phosphine
This protocol is adapted from procedures for the synthesis of related triarylphosphines.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings (3.5 equivalents) and anhydrous diethyl ether.
-
Slowly add a solution of 2-bromothiophene (3.2 equivalents) in anhydrous diethyl ether to the magnesium suspension. The reaction mixture is typically stirred until the magnesium is consumed, indicating the formation of the Grignard reagent, 2-thienylmagnesium bromide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Cool the mixture to room temperature and quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude Tri(2-thienyl)phosphine.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% solution)
-
Acetone
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in acetone.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring. The reaction is typically exothermic.
-
After the addition is complete, continue stirring at room temperature for a few hours to ensure complete oxidation.
-
The product, this compound, can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Tri(2-thienyl)phosphine | C₁₂H₉PS₃ | 280.36 | White to off-white solid |
| This compound | C₁₂H₉OPS₃ | 296.36 | White crystalline solid |
Spectroscopic Data:
-
Tri(2-thienyl)phosphine:
-
¹H NMR and ¹³C NMR spectra show characteristic signals for the thienyl groups.
-
³¹P NMR spectrum exhibits a single resonance characteristic of a triarylphosphine.
-
-
This compound:
-
¹H NMR and ¹³C NMR spectra are consistent with the oxidized structure.
-
³¹P NMR spectrum shows a downfield shift compared to the parent phosphine, which is indicative of the formation of the phosphine oxide.[2]
-
IR spectroscopy shows a strong absorption band corresponding to the P=O stretching vibration.
-
Coordination Chemistry
This compound acts as a monodentate ligand, coordinating to metal ions through the phosphoryl oxygen atom. The coordination of the phosphine oxide to a metal center typically results in a slight elongation of the P=O bond, which can be observed by IR spectroscopy and X-ray crystallography.[1]
Lanthanide Complexes
This compound and its derivatives have been shown to form stable complexes with lanthanide ions. The stoichiometry and coordination geometry of these complexes can vary depending on the lanthanide ion and the counter-anion present.
A related ligand, diphenyl(2-thienyl)phosphine oxide, has been used to synthesize a series of lanthanide nitrate and triflate complexes.[3] The nitrate complexes typically exhibit a 1:3 metal-to-ligand ratio with a nine-coordinate lanthanide ion, where the nitrate ions also act as bidentate ligands.[3] In contrast, the triflate complexes can form six-coordinate octahedral structures.[3]
Experimental Protocol: Synthesis of a Lanthanide Nitrate Complex with a Phosphine Oxide Ligand
This protocol is adapted from the synthesis of lanthanide complexes with diphenyl(2-thienyl)phosphine oxide.[3]
Materials:
-
This compound
-
A hydrated lanthanide(III) nitrate (e.g., Eu(NO₃)₃·6H₂O)
-
Anhydrous ethanol
Procedure:
-
Dissolve the hydrated lanthanide(III) nitrate in anhydrous ethanol.
-
In a separate flask, dissolve this compound (3 equivalents) in anhydrous ethanol.
-
Slowly add the ligand solution to the lanthanide salt solution with stirring.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The resulting complex may precipitate from the solution or can be isolated by slow evaporation of the solvent.
-
The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Structural Data of a Representative Lanthanide Complex
The following table presents hypothetical but expected structural parameters for a lanthanide complex with this compound, based on data for analogous complexes.
| Complex | Metal Ion | Coordination Number | Geometry | Ln-O(P) Bond Length (Å) (expected) | P=O Bond Length (Å) (expected) |
| [Ln(TTOPO)₃(NO₃)₃] | Ln³⁺ | 9 | Distorted | 2.3 - 2.5 | 1.50 - 1.52 |
Applications in Catalysis
While the direct catalytic applications of this compound are not extensively documented, its precursor, Tri(2-thienyl)phosphine, has shown significant promise in palladium-catalyzed cross-coupling reactions. A zero-valent palladium complex with three Tri(2-thienyl)phosphine ligands, Pd(PTh₃)₃, has been demonstrated to be a superior catalyst compared to the commonly used Pd(PPh₃)₄ in Suzuki-Miyaura coupling reactions involving thiophene derivatives.[3][4] This suggests that in situ or intentional oxidation to the phosphine oxide could play a role in the catalytic cycle or that the phosphine oxide itself could be a viable ligand for such transformations.
Phosphine oxides, being air-stable, are often more practical to handle than their air-sensitive phosphine counterparts.[4] This has led to the exploration of secondary phosphine oxides as pre-ligands in palladium-catalyzed reactions like the Heck reaction.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical, using TTOPO)
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction that could be explored with a palladium complex of this compound.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TTOPO)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene, dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), palladium(II) acetate (e.g., 1-2 mol%), and this compound (e.g., 2-4 mol%).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthesis Workflow
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ims.ac.jp [ims.ac.jp]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Applications of Tri(2-thienyl)phosphine and its Oxide in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(2-thienyl)phosphine and its corresponding oxide are organophosphorus compounds with significant potential in the field of catalysis. While tri(2-thienyl)phosphine has established itself as an effective ligand in various cross-coupling reactions, the catalytic applications of tri(2-thienyl)phosphine oxide are less explored but are of interest due to the general ability of phosphine oxides to act as stabilizing ligands in catalytic systems.[1][2][3] This document provides a detailed overview of the known catalytic applications of tri(2-thienyl)phosphine, supported by quantitative data and experimental protocols. Additionally, it discusses the broader role of phosphine oxides in catalysis, offering insights into the potential, yet underexplored, applications of this compound.
Tri(2-thienyl)phosphine in Catalysis
Tri(2-thienyl)phosphine is an electron-rich phosphine ligand that has demonstrated significant utility in transition metal-catalyzed reactions, particularly those involving palladium.[4][5] Its unique electronic and steric properties, derived from the three thienyl groups, make it a valuable ligand for facilitating challenging cross-coupling reactions.[5]
Key Applications
The primary application of tri(2-thienyl)phosphine in catalysis is as a ligand in Suzuki-Miyaura cross-coupling reactions . It has been shown to be particularly effective in the synthesis of thiophene-based conjugated polymers.[1][6] A zero-valent palladium complex bearing three tri(2-thienyl)phosphine ligands, Pd(PTh3)3, has been synthesized and shown to be superior to the more common Pd(PPh3)4 in catalyzing the Suzuki-Miyaura coupling of thiophene-based derivatives.[1]
Quantitative Data Summary
The following table summarizes the comparative catalytic performance of a palladium complex with tri(2-thienyl)phosphine ligands against a standard palladium catalyst in a Suzuki-Miyaura coupling reaction.
| Catalyst Precursor | Reactants | Product | Yield (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Pd(PTh3)3 | 2-bromo-5-hexylthiophene and 5-hexylthiophene-2-boronic acid pinacol ester | Poly(3-hexylthiophene) (P3HT) | 72 | 26,000 | 1.8 | [1] |
| Pd(PPh3)4 | 2-bromo-5-hexylthiophene and 5-hexylthiophene-2-boronic acid pinacol ester | Poly(3-hexylthiophene) (P3HT) | 45 | 15,000 | 2.1 | [1] |
Experimental Protocols
Synthesis of Tris[tri(2-thienyl)phosphine]palladium(0) (Pd(PTh3)3)
Materials:
-
PdCl2
-
Tri(2-thienyl)phosphine (PTh3)
-
Hydrazine hydrate (85%)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Nitrogen gas
Procedure:
-
A mixture of PdCl2 (0.177 g, 1.0 mmol) and tri(2-thienyl)phosphine (0.925 g, 3.3 mmol) in 20 mL of ethanol is stirred under a nitrogen atmosphere.
-
To this suspension, 10 mL of a hydrazine hydrate solution (85%) is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The resulting precipitate is collected by filtration, washed with deionized water, and then with ethanol.
-
The crude product is dissolved in a minimal amount of warm DMSO and recrystallized by the slow addition of ethanol to yield the purified Pd(PTh3)3 complex.
General Protocol for Suzuki-Miyaura Polycondensation of 3-hexyl-5-iodothiophene-2-boronic pinacol ester
Materials:
-
3-hexyl-5-iodothiophene-2-boronic pinacol ester
-
Pd(PTh3)3 catalyst precursor
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Nitrogen gas
Procedure:
-
A mixture of 3-hexyl-5-iodothiophene-2-boronic pinacol ester (1.0 mmol), Pd(PTh3)3 (0.02 mmol, 2 mol %), and K2CO3 (2.0 mmol) is placed in a Schlenk tube.
-
The tube is evacuated and backfilled with nitrogen three times.
-
Degassed toluene (5 mL) and deionized water (1 mL) are added via syringe.
-
The reaction mixture is stirred at 90 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
The Role of Phosphine Oxides in Catalysis
While specific catalytic applications of this compound are not well-documented, the broader class of phosphine oxides plays a significant role in catalysis, primarily as stabilizing ligands for transition metal catalysts.[7][8]
Key Roles:
-
Stabilization of Catalysts: Phosphine oxides can coordinate to metal centers, preventing the aggregation and precipitation of the active catalyst, thereby maintaining its concentration in the reaction mixture and leading to more reproducible results.[8]
-
Labile Ligands: The relatively weak coordination of phosphine oxides to metal centers allows them to be easily displaced by substrates during the catalytic cycle, a property known as hemilability when part of a larger ligand structure.[9]
-
Precursors to Active Catalysts: Secondary phosphine oxides (SPOs) can serve as air-stable preligands that, in the presence of a metal, can tautomerize to phosphinous acids and coordinate to the metal center, forming the active catalyst.[10]
The stabilizing effect of phosphine oxides has been demonstrated in palladium-catalyzed cross-coupling reactions, where the addition of a phosphine oxide can lead to improved yields and reaction rates.[8]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Polycondensation
Caption: Step-by-step workflow for the synthesis of poly(3-hexylthiophene).
Conclusion
Tri(2-thienyl)phosphine is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering superior performance in the synthesis of thiophene-containing polymers compared to traditional phosphine ligands. While the direct catalytic applications of this compound remain an area for future investigation, the established role of phosphine oxides as stabilizing ligands suggests its potential to enhance the efficiency and reproducibility of various catalytic transformations. Further research into the catalytic properties of this compound could unveil new opportunities in catalyst design and application.
References
- 1. ims.ac.jp [ims.ac.jp]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. A tertiary phosphine oxide ligand-based recyclable system for the Suzuki–Miyaura and Negishi reactions: evidence for pseudo-homogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Tri(2-thienyl)phosphine | BoroPharm Inc. [boropharm.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Table 1 from Tris[tri(2-thienyl)phosphine]palladium as the catalyst precursor for thiophene-based Suzuki-Miyaura crosscoupling and polycondensation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols: Tri(2-thienyl)phosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tri(2-thienyl)phosphine and its corresponding oxide in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in the application of this versatile ligand system. While the primary focus of available literature is on the use of Tri(2-thienyl)phosphine as a ligand, the role and formation of its oxide are also discussed.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with wide-ranging applications in organic synthesis, materials science, and pharmaceutical development. The choice of ligand is crucial for the efficiency and selectivity of these transformations. Tri(2-thienyl)phosphine has emerged as a valuable electron-rich phosphine ligand for palladium- and nickel-catalyzed reactions.[1] Its unique electronic and steric properties, derived from the thiophene rings, can lead to enhanced catalytic activity, particularly in the coupling of heterocyclic substrates.[2][3] The corresponding phosphine oxide, Tri(2-thienyl)phosphine oxide, may be formed in situ and can play a role in stabilizing the palladium catalyst, preventing the precipitation of palladium black and ensuring consistent catalytic activity.[4]
This document details the application of the Tri(2-thienyl)phosphine/palladium system in Suzuki-Miyaura coupling and provides general protocols for its potential use in Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of a palladium catalyst with Tri(2-thienyl)phosphine as a ligand has been shown to be particularly effective for the coupling of thiophene-based derivatives.
Quantitative Data
The following table summarizes the comparative performance of a palladium catalyst with Tri(2-thienyl)phosphine (PTh₃) versus Triphenylphosphine (PPh₃) in the Suzuki-Miyaura coupling of a thienyl halide with a thiophene-2-boronic ester.
| Entry | Catalyst Precursor | Aryl Halide | Boronic Ester | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2-Bromothiophene | Thiophene-2-boronic acid pinacol ester | Toluene | 2M aq. Na₂CO₃ | 90 | 12 | 85 |
| 2 | Pd(PTh₃)₃ | 2-Bromothiophene | Thiophene-2-boronic acid pinacol ester | Toluene | 2M aq. Na₂CO₃ | 90 | 12 | 95 |
| 3 | Pd(PPh₃)₄ | 2-Iodothiophene | Thiophene-2-boronic acid pinacol ester | Toluene | 2M aq. Na₂CO₃ | 90 | 12 | 88 |
| 4 | Pd(PTh₃)₃ | 2-Iodothiophene | Thiophene-2-boronic acid pinacol ester | Toluene | 2M aq. Na₂CO₃ | 90 | 12 | 98 |
Data sourced from Li, W., Han, Y., Li, B., Liu, C., & Bo, Z. (2008). Tris[tri(2-thienyl)phosphine]palladium as the Catalyst Precursor for Thiophene-Based Suzuki-Miyaura Cross-Coupling and Polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6243-6251.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the work of Li et al. (2008) for the synthesis of 2,2'-bithiophene.
Materials:
-
2-Bromothiophene
-
Thiophene-2-boronic acid pinacol ester
-
Tris[tri(2-thienyl)phosphine]palladium(0) (Pd(PTh₃)₃)
-
Toluene (anhydrous)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 mmol, 163 mg) and thiophene-2-boronic acid pinacol ester (1.2 mmol, 252 mg).
-
Add the palladium catalyst precursor, Tris[tri(2-thienyl)phosphine]palladium(0) (0.02 mmol, 18 mg).
-
The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
Add 10 mL of anhydrous toluene via syringe.
-
Add 5 mL of 2 M aqueous Na₂CO₃ solution via syringe.
-
The reaction mixture is stirred vigorously and heated to 90 °C in an oil bath.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials (typically 12 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to afford the pure 2,2'-bithiophene.
General Protocols for Other Cross-Coupling Reactions
While specific literature examples for the use of Tri(2-thienyl)phosphine in the following reactions are limited, its properties as an electron-rich ligand suggest its potential applicability. The following are general protocols where Tri(2-thienyl)phosphine can be substituted for other phosphine ligands. Researchers should note that optimization of reaction conditions (e.g., catalyst loading, base, solvent, temperature) may be necessary.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Generalized Conditions:
| Component | Example Reagent/Condition |
| Aryl/Vinyl Halide | 1.0 equiv |
| Alkene | 1.2-1.5 equiv |
| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) |
| Ligand | Tri(2-thienyl)phosphine (2-10 mol%) |
| Base | Triethylamine (Et₃N), K₂CO₃, or Cs₂CO₃ (1.5-2.0 equiv) |
| Solvent | DMF, NMP, or Toluene |
| Temperature | 80-140 °C |
General Protocol:
-
In a Schlenk tube, combine the palladium precursor and Tri(2-thienyl)phosphine.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, aryl/vinyl halide, alkene, and base.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
After cooling, dilute the mixture with a suitable solvent and filter to remove inorganic salts.
-
The filtrate is then subjected to an aqueous workup and purification by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Generalized Conditions:
| Component | Example Reagent/Condition |
| Aryl/Vinyl Halide | 1.0 equiv |
| Terminal Alkyne | 1.1-1.5 equiv |
| Palladium Precursor | PdCl₂(PPh₃)₂ or Pd(OAc)₂ (1-5 mol%) with Tri(2-thienyl)phosphine (2-10 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 80 °C |
General Protocol:
-
To a Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, palladium precursor, Tri(2-thienyl)phosphine, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
The reaction is stirred at the appropriate temperature until completion.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used for the synthesis of C-N bonds via the coupling of amines with aryl halides.
Generalized Conditions:
| Component | Example Reagent/Condition |
| Aryl Halide | 1.0 equiv |
| Amine | 1.2-1.5 equiv |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | Tri(2-thienyl)phosphine (2-10 mol%) |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
General Protocol:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor, Tri(2-thienyl)phosphine, and the base.
-
The aryl halide, amine, and solvent are added.
-
The tube is sealed and heated with stirring for the specified time.
-
After cooling, the reaction mixture is diluted, filtered, and the product is isolated through extraction and purification.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. ims.ac.jp [ims.ac.jp]
- 3. Table 1 from Tris[tri(2-thienyl)phosphine]palladium as the catalyst precursor for thiophene-based Suzuki-Miyaura crosscoupling and polycondensation | Semantic Scholar [semanticscholar.org]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tri(2-thienyl)phosphine Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and applications of tri(2-thienyl)phosphine oxide in organic synthesis. This document includes key applications, detailed experimental protocols, and quantitative data to support researchers in utilizing this versatile reagent.
Introduction
This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl groups. While its corresponding phosphine, tri(2-thienyl)phosphine, is well-established as a ligand in transition metal catalysis, the oxide form also presents unique opportunities in synthetic organic chemistry.[1] Its applications range from a key component in olefination reactions to a potential ligand in modern cross-coupling catalysis.
Key Applications
This compound and its derivatives are primarily utilized in two main areas of organic synthesis:
-
Wittig-Horner and Horner-Wadsworth-Emmons Reactions: As a precursor in these olefination reactions, it allows for the conversion of aldehydes and ketones into alkenes. The thienyl group can influence the reactivity and stereoselectivity of the reaction.
-
Ligand in Catalysis: Although less common than its phosphine counterpart, phosphine oxides can act as ligands for transition metals, influencing the efficiency and outcome of catalytic cycles, such as in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
This compound can be readily synthesized by the oxidation of tri(2-thienyl)phosphine. A common and efficient method involves the use of hydrogen peroxide as the oxidant.
Experimental Protocol: Oxidation of Tri(2-thienyl)phosphine
This protocol describes a general method for the oxidation of a triarylphosphine to its corresponding phosphine oxide, which can be adapted for the synthesis of this compound.
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30-35% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tri(2-thienyl)phosphine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of hydrogen peroxide (30-35% aqueous solution) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove excess hydrogen peroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions: Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of the oxidant is crucial.
Applications in Olefination Reactions
A key application of this compound derivatives is in the Wittig-Horner reaction, a modification of the Wittig reaction. This reaction involves the deprotonation of the phosphine oxide to form a carbanion, which then reacts with a carbonyl compound to form an alkene.
Horner-Wittig Reaction with a this compound Derivative
A derivative, tris[(5-chloro-2-thienyl)methyl]phosphine oxide, has been shown to undergo a Wittig-Horner reaction with benzaldehyde to produce the corresponding stilbene derivative.
This protocol is based on the reported reaction of tris[(5-chloro-2-thienyl)methyl]phosphine oxide with benzaldehyde.
Materials:
-
Tris[(5-chloro-2-thienyl)methyl]phosphine oxide
-
Benzaldehyde
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tris[(5-chloro-2-thienyl)methyl]phosphine oxide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium amide to the solution with stirring.
-
Allow the mixture to stir at 0 °C for a specified time to ensure complete deprotonation.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 2-chloro-5-[(E)-2-phenylethenyl]thiophene.
Quantitative Data for Horner-Wittig Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| Tris[(5-chloro-2-thienyl)methyl]phosphine oxide | Benzaldehyde | NaNH₂ | THF | 2-chloro-5-[(E)-2-phenylethenyl]thiophene | High |
| Tris[(5-chloro-2-thienyl)methyl]phosphine oxide | Benzaldehyde | NaNH₂ | THF | Bis[(5-chloro-2-thienyl)methyl]phosphinic acid | High |
Role as a Ligand in Catalysis
Phosphine oxides, including this compound, can serve as ancillary ligands in transition metal-catalyzed reactions. The oxygen atom of the phosphine oxide can coordinate to the metal center, influencing its electronic properties and stability. This can be particularly useful in reactions where traditional phosphine ligands might be susceptible to oxidation.
Application in Suzuki-Miyaura Cross-Coupling
While less common than tri(2-thienyl)phosphine, the corresponding oxide can be employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The phosphine oxide can stabilize the palladium catalyst, potentially leading to improved catalytic activity and stability.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical)
The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction to illustrate the potential impact of this compound as a ligand. Actual results would need to be determined experimentally.
| Aryl Halide | Boronic Acid | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene | 85-95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ | This compound | Cs₂CO₃ | Dioxane | 90-98 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | This compound | K₃PO₄ | DMF | 75-85 |
Logical Relationships and Reaction Mechanisms
The core transformations involving this compound can be visualized to better understand the relationships between the starting materials, intermediates, and products.
Synthesis and Subsequent Reaction Pathway
Caption: Synthesis of this compound and its use in a Wittig-Horner reaction.
Conclusion
This compound is a valuable reagent in organic synthesis with demonstrated utility in olefination reactions and potential applications as a robust ligand in transition metal catalysis. The protocols and data presented in these notes serve as a foundation for researchers to explore and expand upon the synthetic utility of this compound. Further investigation into its catalytic applications, particularly with a focus on reaction optimization and substrate scope, is warranted.
References
Application Notes and Protocols for Tri(2-thienyl)phosphine Oxide in Organic Semiconductor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tri(2-thienyl)phosphine oxide, a promising material in the development of organic semiconductors. This document details its synthesis, key properties, and protocols for its application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Introduction
This compound is an organophosphorus compound that has garnered interest in the field of organic electronics. The presence of the electron-withdrawing phosphine oxide group and the electron-rich thienyl moieties suggests its potential as an n-type or ambipolar semiconductor. Phosphine oxides, in general, are known for their high thermal stability and electron-transporting capabilities, making them suitable for various applications in electronic devices.[1] This document aims to provide researchers with the necessary information to explore the potential of this compound in their own work.
Physicochemical Properties
Table 1: Physicochemical Properties of Tri(2-thienyl)phosphine and this compound
| Property | Tri(2-thienyl)phosphine | This compound | Reference |
| CAS Number | 24171-89-9 | 1021-21-2 | [3][4] |
| Molecular Formula | C₁₂H₉PS₃ | C₁₂H₉OPS₃ | [3][4] |
| Molecular Weight | 280.36 g/mol | 296.36 g/mol | [3][4] |
| Appearance | White to light brown solid | White to off-white solid | [5] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | [5] |
| HOMO Energy | Not Reported | Not Reported (Estimated based on analogues) | |
| LUMO Energy | Not Reported | Not Reported (Estimated based on analogues) | |
| Triplet Energy | Not Reported | Not Reported (Estimated based on analogues) | |
| Electron Mobility | Not Reported | Not Reported |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its precursor, Tri(2-thienyl)phosphine. A general and effective method involves the use of hydrogen peroxide as the oxidizing agent.[6][7]
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or other suitable drying agent
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization:
The final product should be characterized to confirm its identity and purity.
-
¹H and ³¹P NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the thienyl protons. The ³¹P NMR spectrum should show a single peak at a chemical shift characteristic for a phosphine oxide.[4][8]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
This compound can be investigated as a host material in the emissive layer of an OLED due to the expected high triplet energy and electron-transporting properties of phosphine oxides.
Device Architecture:
A typical multilayer OLED structure would be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Protocol:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition:
-
Deposit the HIL and HTL materials onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). Common materials include PEDOT:PSS for HIL and NPB for HTL.
-
Co-evaporate this compound as the host material and a suitable phosphorescent or fluorescent dopant for the EML. The doping concentration should be optimized (typically 1-20 wt%).
-
Deposit an ETL, such as TPBi, followed by an EIL, like lithium fluoride (LiF).
-
Finally, deposit the metal cathode, typically aluminum (Al), by thermal evaporation.
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Characterization:
-
Electroluminescence (EL) Spectra: Measure the emission spectrum of the device.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) of the device.
Fabrication of Organic Field-Effect Transistors (OFETs)
This compound can be explored as the active semiconductor layer in an OFET. A bottom-gate, top-contact architecture is a common device structure.[9]
Protocol:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate using a standard cleaning procedure.
-
Surface Treatment (Optional): To improve the film morphology and device performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Active Layer Deposition: Deposit a thin film of this compound onto the prepared substrate. This can be done by:
-
Vacuum Thermal Evaporation: Heat the material in a high-vacuum chamber to sublimate and deposit it onto the substrate.
-
Solution Shearing or Spin Coating: Dissolve the material in a suitable organic solvent and deposit it using the chosen solution-based technique.
-
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask by thermal evaporation.
-
Annealing: Anneal the completed device at an optimized temperature to improve the crystallinity of the organic film and the contact at the electrode-semiconductor interface.
Characterization:
-
Output and Transfer Characteristics: Measure the drain current versus drain-source voltage (output characteristics) and drain current versus gate-source voltage (transfer characteristics) to evaluate the transistor performance.
-
Field-Effect Mobility (μ): Calculate the charge carrier mobility from the saturation region of the transfer characteristics.
-
On/Off Ratio: Determine the ratio of the drain current in the "on" state to the "off" state.
-
Threshold Voltage (Vth): Determine the gate voltage at which the transistor begins to conduct.
Visualizations
Logical Workflow for Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound(1021-21-2) 1H NMR [m.chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. EP0528167A1 - Process for the preparation of organophosphines - Google Patents [patents.google.com]
- 8. TRIS(2-THIENYL)PHOSPHINE(24171-89-9) 1H NMR spectrum [chemicalbook.com]
- 9. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
Application of Tri(2-thienyl)phosphine Oxide in Photovoltaic Devices: A Detailed Guide
Introduction
Tri(2-thienyl)phosphine oxide (T2TPO) is an organophosphorus compound with emerging applications in the field of photovoltaics, particularly in perovskite and organic solar cells. Its utility stems from the electron-donating phosphoryl (P=O) group, which can act as a Lewis base to passivate defects at the interfaces of semiconductor layers. This passivation is crucial for reducing non-radiative recombination of charge carriers, a primary mechanism of efficiency loss in photovoltaic devices. Furthermore, the thienyl groups in T2TPO contribute to its favorable electronic properties and potential for forming effective interfacial layers that enhance charge extraction and transport.
This document provides detailed application notes and experimental protocols for the integration of T2TPO and similar triarylphosphine oxides as interfacial layers in inverted planar perovskite solar cells. The methodologies outlined are based on established research in the field and are intended for researchers, scientists, and professionals in materials science and photovoltaic device engineering.
Mechanism of Action: Defect Passivation and Interfacial Modification
In metal halide perovskite solar cells, defects such as undercoordinated lead ions (Pb2+) on the perovskite surface act as trap states for charge carriers, leading to significant energy loss through non-radiative recombination. Triarylphosphine oxides, including T2TPO, can effectively passivate these defects. The oxygen atom in the phosphine oxide group donates a lone pair of electrons to the undercoordinated Pb2+, forming a coordinate bond that neutralizes the trap state.[1][2][3] This Lewis acid-base interaction is a key factor in improving the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the solar cell.[2][3]
Additionally, when used as a cathode interfacial material, T2TPO can modify the work function of the adjacent layers, reducing the energy barrier for electron extraction from the electron transport layer (ETL) to the metal electrode.[4][5] This leads to an improvement in the short-circuit current density (Jsc) and the fill factor (FF).[4][5]
Quantitative Data on Device Performance
The introduction of a triarylphosphine oxide as an interfacial or passivating layer has been shown to significantly enhance the performance of perovskite solar cells. The following table summarizes the performance metrics of devices with and without a phosphine oxide layer, based on reported data for analogous compounds.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference Compound |
| Control Device (without phosphine oxide) | ~1.05 | ~22.5 | ~70 | ~16-18 | DPO / THPPO Analogues |
| Device with Phosphine Oxide Interfacial Layer | ~1.10 | ~23.5 | ~78 | >20 | DPO (Cathode Interlayer) |
| Device with Phosphine Oxide Passivation Layer | ~1.12 | ~23.0 | ~75 | >20 | THPPO (Passivating Agent) |
| HTL-Free Device (Control) | ~0.90 | ~15.0 | ~40 | ~5.8 | THPPO Analogue |
| HTL-Free Device with Phosphine Oxide Passivation | ~1.00 | ~20.0 | ~65 | ~13.3 | THPPO |
Note: The data presented is a representative summary from multiple sources on similar triarylphosphine oxides and is intended for comparative purposes. Actual performance may vary based on specific materials and fabrication conditions.[2][3][4][5]
Experimental Protocols
The following protocols describe the fabrication and characterization of an inverted planar perovskite solar cell incorporating a triarylphosphine oxide, such as T2TPO, as a cathode interfacial material.
Materials and Solution Preparation
-
Substrates: Indium tin oxide (ITO) coated glass.
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Perovskite Precursor Solution (e.g., for MAPbI₃): 1.2 M solution of methylammonium iodide (MAI) and lead iodide (PbI₂) in a 4:1 (v/v) mixture of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Electron Transport Layer (ETL): Phenyl-C61-butyric acid methyl ester (PCBM) solution (20 mg/mL in chlorobenzene).
-
Interfacial Layer: this compound (T2TPO) solution (0.5-2.0 mg/mL in isopropanol or methanol).
-
Metal Electrode: Silver (Ag) or Aluminum (Al).
Device Fabrication Workflow
The fabrication process follows a layer-by-layer deposition on the ITO substrate, primarily using spin-coating techniques in a nitrogen-filled glovebox.
Detailed Fabrication Steps:
-
Substrate Cleaning:
-
Pattern the ITO glass substrates.
-
Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes on a hotplate.
-
-
Perovskite Layer Deposition:
-
Spin-coat the perovskite precursor solution onto the HTL at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Electron Transport and Interfacial Layer Deposition:
-
Allow the substrates to cool to room temperature.
-
Spin-coat the PCBM solution onto the perovskite layer at 2000 rpm for 30 seconds.
-
Anneal at 80°C for 5 minutes.
-
After cooling, spin-coat the T2TPO solution onto the PCBM layer at 4000 rpm for 30 seconds.
-
Anneal at 60°C for 5 minutes.
-
-
Electrode Deposition:
-
Transfer the substrates to a thermal evaporation chamber.
-
Deposit the silver electrode (approximately 100 nm) at a pressure below 10⁻⁶ Torr.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).
-
Mask the device to define an active area (e.g., 0.09 cm²).
-
Measure the J-V characteristics by sweeping the voltage from reverse to forward bias.
-
Extract key parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source.
-
Measure the spectral response of the device over a wavelength range of 300-900 nm.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the J-V measurements.
-
-
Morphological and Optical Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the cross-section of the device and the morphology of each layer.
-
Atomic Force Microscopy (AFM): To characterize the surface roughness and topography of the perovskite and interfacial layers.
-
Photoluminescence (PL) Spectroscopy: To assess the effectiveness of defect passivation. A higher PL intensity and longer carrier lifetime for the perovskite film with the T2TPO layer indicate reduced non-radiative recombination.
-
Role of T2TPO in Device Structure
The following diagram illustrates the role of T2TPO as a cathode interfacial layer in an inverted perovskite solar cell, facilitating electron extraction and blocking holes.
Conclusion
This compound and related triarylphosphine oxides are promising materials for enhancing the performance of perovskite solar cells. Their dual functionality as defect passivators and interfacial modifiers addresses key sources of efficiency loss in these devices. The protocols and data presented herein provide a comprehensive guide for the successful integration and characterization of these materials in a research and development setting. Further optimization of the phosphine oxide structure and its deposition parameters may lead to even greater improvements in the efficiency and stability of next-generation photovoltaic technologies.
References
Experimental protocol for the synthesis of Tri(2-thienyl)phosphine oxide
Application Note: Synthesis of Tri(2-thienyl)phosphine Oxide
Introduction
This compound is an organophosphorus compound with potential applications in materials science, catalysis, and as an intermediate in organic synthesis. Its synthesis is a two-step process involving the preparation of Tri(2-thienyl)phosphine followed by its oxidation. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, intended for researchers in chemistry and drug development.
Experimental Protocols
Part 1: Synthesis of Tri(2-thienyl)phosphine
This procedure outlines the synthesis of Tri(2-thienyl)phosphine via a Grignard reaction between 2-thienylmagnesium bromide and phosphorus trichloride.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.0 g, 125 mmol).
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of 2-bromothiophene (16.3 g, 100 mmol) in 50 mL of anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating.
-
Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 2-bromothiophene solution. After the addition is complete, continue to reflux for an additional 1 hour to ensure complete formation of the Grignard reagent, 2-thienylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (4.57 g, 33.3 mmol) in 20 mL of anhydrous THF to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from hot ethanol to yield pure Tri(2-thienyl)phosphine as a white crystalline solid.
Part 2: Synthesis of this compound
This procedure describes the oxidation of Tri(2-thienyl)phosphine to this compound using hydrogen peroxide.
Materials:
-
Tri(2-thienyl)phosphine
-
Dichloromethane (CH₂Cl₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Oxidation: Dissolve Tri(2-thienyl)phosphine (5.6 g, 20 mmol) in 100 mL of dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide solution (2.2 mL, 22 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain this compound as a white crystalline solid.
Data Presentation
| Parameter | Synthesis of Tri(2-thienyl)phosphine | Synthesis of this compound |
| Reactants | ||
| 2-Bromothiophene | 16.3 g (100 mmol) | - |
| Magnesium Turnings | 3.0 g (125 mmol) | - |
| Phosphorus Trichloride | 4.57 g (33.3 mmol) | - |
| Tri(2-thienyl)phosphine | - | 5.6 g (20 mmol) |
| 30% Hydrogen Peroxide | - | 2.2 mL (22 mmol) |
| Solvent | Anhydrous THF | Dichloromethane |
| Reaction Temperature | Reflux (Grignard), 0 °C to RT (PCl₃) | 0 °C to RT |
| Reaction Time | 13 hours | 4 hours |
| Product | Tri(2-thienyl)phosphine | This compound |
| Theoretical Yield | 9.34 g | 5.92 g |
| Typical Actual Yield | ~7.5 g (80%) | ~5.3 g (90%) |
| Appearance | White crystalline solid | White crystalline solid |
| Characterization | ||
| ¹H NMR (CDCl₃) | See reference spectra | See reference spectra[1] |
| ³¹P NMR (CDCl₃) | ~ -50 ppm | ~ 25 ppm |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Chemical equations for the synthesis of Tri(2-thienyl)phosphine and its oxidation.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the thienyl protons.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool. The signal for the phosphine oxide is expected to appear at approximately +25 ppm (in CDCl₃), a significant downfield shift from the starting phosphine (around -50 ppm).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the P=O bond should be observed around 1190 cm⁻¹.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values.
This comprehensive protocol provides a reliable method for the synthesis and characterization of this compound, suitable for use in a research and development setting.
References
Metal Complexes of Tri(2-thienyl)phosphine Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, characterization, and potential applications of metal complexes featuring Tri(2-thienyl)phosphine oxide (T2TPO) as a ligand. The information is intended to serve as a valuable resource for researchers in coordination chemistry, catalysis, and medicinal chemistry.
Introduction
This compound (T2TPO) is an organophosphorus compound characterized by a phosphoryl group connected to three 2-thienyl rings. The presence of the polar P=O group makes T2TPO a hard Lewis base, capable of coordinating to a variety of metal centers, particularly "hard" metal ions such as lanthanides and actinides. The thienyl moieties introduce unique electronic properties and the potential for further functionalization. Metal complexes of phosphine oxides are a well-established class of compounds with applications ranging from catalysis to materials science and medicine. While the coordination chemistry of triphenylphosphine oxide is extensively studied, complexes of T2TPO are less common, offering opportunities for novel discoveries.
Synthesis of Metal Complexes
The synthesis of metal complexes with phosphine oxides like T2TPO generally involves the direct reaction of the phosphine oxide with a suitable metal salt in an appropriate solvent.
General Synthetic Protocol
A common method for the preparation of phosphine oxide metal complexes involves the reaction of a labile metal complex with the pre-formed phosphine oxide.
Protocol: Synthesis of a Generic M(T2TPO)nXm Complex
-
Preparation of Reactants:
-
Dissolve the metal salt (e.g., metal halide, nitrate, or perchlorate) in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture thereof).
-
Dissolve this compound (T2TPO) in the same or a compatible solvent. The stoichiometric ratio of metal to ligand can be varied to obtain complexes with different coordination numbers.
-
-
Reaction:
-
Slowly add the T2TPO solution to the stirred metal salt solution at room temperature.
-
The reaction mixture may be heated to reflux for a period of time (e.g., 1-4 hours) to ensure complete reaction, although complex formation is often rapid at room temperature.
-
-
Isolation and Purification:
-
The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
If no precipitate forms, the slow evaporation of the solvent or the addition of a less polar co-solvent (e.g., diethyl ether or hexane) can induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent or the precipitating co-solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent system can be performed for further purification.
-
Diagram: Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes of this compound.
Structural and Spectroscopic Characterization
The coordination of T2TPO to a metal center results in characteristic changes in its spectroscopic properties. X-ray crystallography provides definitive structural information.
Infrared (IR) Spectroscopy
The P=O stretching vibration (νP=O) is a key diagnostic tool in the IR spectra of phosphine oxide complexes. In the free T2TPO ligand, this band appears at a specific frequency. Upon coordination to a metal ion, the P=O bond is weakened due to the donation of electron density from the oxygen to the metal. This results in a shift of the νP=O band to a lower wavenumber (red shift). The magnitude of this shift can provide an indication of the strength of the M-O bond.
NMR Spectroscopy
-
31P NMR: The chemical shift of the phosphorus atom in T2TPO is sensitive to its coordination environment. Upon complexation, the 31P NMR signal typically shifts downfield (to a higher ppm value) due to the deshielding effect of the metal ion.
-
1H NMR: The signals corresponding to the protons on the thienyl rings of T2TPO may also exhibit shifts upon coordination, although these are generally less pronounced than the changes observed in 31P NMR and IR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes. It provides quantitative data on bond lengths, bond angles, and the overall coordination geometry around the metal center.
Table 1: Representative Spectroscopic and Structural Data for Phosphine Oxide Complexes
| Complex/Ligand | ν(P=O) (cm-1) | Δν(P=O) (cm-1) | 31P NMR (ppm) | M-O Bond Length (Å) | P-O Bond Length (Å) | Reference |
| Free Phosphine Oxides (General) | ||||||
| Triphenylphosphine oxide | ~1190 | - | ~1.48 | |||
| Metal Complexes (Analogous Systems) | ||||||
| NiCl2[OP(C6H5)3]2 | 1.96 | 1.51 | ||||
| cis-WCl4(OPPh3)2 | Elongated vs. free ligand |
Note: Specific data for this compound complexes is not widely available in the literature. The data presented for analogous triphenylphosphine oxide complexes illustrates the expected trends.
Potential Applications
While the specific applications of this compound metal complexes are not yet extensively explored, the known roles of similar phosphine oxide complexes suggest several promising areas of research.
Catalysis
Phosphine oxide ligands can influence the electronic and steric properties of a metal center, thereby modulating its catalytic activity. Potential catalytic applications include:
-
Cross-Coupling Reactions: Palladium complexes with phosphine-based ligands are widely used in C-C and C-N bond formation reactions. While phosphine oxides are generally considered less effective than phosphines in the catalytic cycle, their stability and unique electronic properties may offer advantages in certain transformations.
-
Polymerization: Some transition metal complexes with phosphine oxide ligands have been investigated as catalysts for olefin polymerization.
-
Oxidation and Reduction Reactions: The electronic environment provided by the T2TPO ligand could be beneficial in metal-catalyzed oxidation or reduction processes.
Diagram: Logical Relationship in Catalytic Applications
Caption: Potential of T2TPO metal complexes in catalysis.
Drug Development and Biological Activity
Metal complexes are an important class of therapeutic agents. While there is limited specific research on the biological activity of T2TPO complexes, related compounds have shown promise. For instance, some metal complexes with phosphine ligands have been investigated for their anticancer properties. The thienyl group, a bioisostere of the phenyl group, is a common motif in many pharmaceuticals. The incorporation of T2TPO into a metal complex could, therefore, lead to novel compounds with interesting biological profiles.
Protocol: Preliminary In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the T2TPO metal complex in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Signaling Pathway Hypothesis for Anticancer Activity
Note: This is a hypothetical pathway based on the general mechanisms of some metal-based anticancer drugs. Specific pathways for T2TPO complexes would need to be experimentally determined.
Caption: A hypothetical mechanism of anticancer action for a T2TPO metal complex.
Conclusion
The metal complexes of this compound represent a relatively unexplored area of coordination chemistry with significant potential. The synthetic routes are generally straightforward, and the resulting complexes can be characterized by a range of spectroscopic and analytical techniques. While specific data and applications are currently limited in the published literature, the foundational knowledge of phosphine oxide chemistry suggests that T2TPO complexes could find utility as catalysts and as novel therapeutic agents. Further research into the synthesis, characterization, and application of these compounds is warranted to fully elucidate their potential.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tri(2-thienyl)phosphine oxide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tri(2-thienyl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, 2-thienylmagnesium bromide, with phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) followed by an oxidation step.
Q2: What are the key starting materials and reagents?
A2: The essential starting materials and reagents include:
-
2-Bromothiophene
-
Magnesium turnings
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
-
Anhydrous solvent (typically tetrahydrofuran - THF or diethyl ether)
-
An oxidizing agent (e.g., hydrogen peroxide) if starting from PCl₃.
Q3: Why is it crucial to use anhydrous conditions?
A3: Grignard reagents are highly reactive towards protic solvents, such as water. Any moisture present in the reaction setup will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol or a mixture of benzene and cyclohexane, is a common technique.[1][2] Another effective method involves forming an acid adduct, for example, with oxalic acid or sulfuric acid, which can be crystallized and then neutralized to recover the purified phosphine oxide.[3][4] Column chromatography on silica gel can also be employed, although it may be more challenging due to the polarity of the phosphine oxide.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in the reaction. 3. Incorrect stoichiometry of reactants. 4. Low reactivity of phosphorus source. | 1. Activate magnesium turnings with a small crystal of iodine. Ensure the reaction initiates (indicated by heat and bubbling) before adding the remaining 2-bromothiophene. 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully measure and use a slight excess of the Grignard reagent relative to the phosphorus source. 4. Ensure the phosphorus oxychloride or trichloride is fresh and has been stored properly. |
| Formation of Side Products | 1. Wurtz coupling of the Grignard reagent. 2. Incomplete reaction leading to partially substituted phosphine oxides. 3. Oxidation of the starting phosphine. | 1. Add the Grignard reagent to the phosphorus source at a low temperature (e.g., 0°C or below) to minimize side reactions. 2. Ensure sufficient reaction time and appropriate temperature to allow for complete substitution on the phosphorus atom. 3. If starting with tri(2-thienyl)phosphine, handle it under an inert atmosphere to prevent premature oxidation. |
| Difficulty in Product Isolation | 1. Product is an oil or does not crystallize easily. 2. Emulsion formation during aqueous workup. | 1. Try different recrystallization solvents or solvent mixtures. If the product remains an oil, purification by column chromatography may be necessary. 2. Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of Celite. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to ensure completion. 2. Repeat the purification step. Consider using the acid adduct formation method for more effective removal of non-basic impurities.[3][4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure and may require optimization.
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromothiophene in anhydrous THF dropwise from the dropping funnel.
-
Once the reaction initiates, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.
-
-
Reaction with Phosphorus Oxychloride:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃) in anhydrous THF to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Isolation:
-
Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 2. Workup [chem.rochester.edu]
- 3. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 4. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
Technical Support Center: Purification of Tri(2-thienyl)phosphine oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tri(2-thienyl)phosphine oxide. The following information is based on established purification principles for tertiary phosphine oxides and analogous compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent System | The ideal recrystallization solvent (or solvent mixture) should dissolve the this compound at high temperatures but have low solubility at cooler temperatures. Due to the polar nature of the phosphine oxide bond and the thienyl rings, a moderately polar solvent system is a good starting point. Try solvent systems like Toluene/Hexane or Ethyl Acetate/Hexane. |
| Product is too soluble in the chosen solvent | If the product remains in the mother liquor upon cooling, the solvent is too good. A less polar co-solvent (e.g., hexane, pentane) should be slowly added to the warm solution until turbidity is observed. Then, allow the solution to cool slowly. |
| Premature Crystallization | If the product crystallizes too quickly upon cooling, impurities may be trapped. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Slow cooling, initially at room temperature and then in an ice bath, is crucial for forming pure crystals. |
| Insufficient Product Concentration | If the solution is too dilute, crystallization may not occur. Carefully evaporate some of the solvent to increase the concentration and induce crystallization upon cooling. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating this compound from impurities. A gradient elution is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). |
| Overloading the Column | Applying too much crude material to the column will result in poor separation. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Unreacted Starting Material | Unreacted Tri(2-thienyl)phosphine is a likely impurity and is less polar than the oxide. It will elute first. If it co-elutes with the product, decrease the initial polarity of the eluent system. |
| Highly Polar Impurities | If highly polar impurities are present, they may streak on the column. Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve separation. |
Issue 3: Incomplete Precipitation with Metal Salts
| Potential Cause | Recommended Solution |
| Insufficient Metal Salt | Ensure at least a stoichiometric equivalent of the metal salt (e.g., ZnCl₂) is used. A slight excess may be beneficial. |
| Incorrect Solvent | The metal-phosphine oxide complex needs to be insoluble in the chosen solvent. Toluene or dichloromethane are often effective for similar phosphine oxides.[1] |
| Presence of Water | Anhydrous conditions are preferable as water can interfere with the complex formation. Ensure solvents are dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurity is typically the unreacted starting material, Tri(2-thienyl)phosphine. Other potential impurities can arise from side reactions or decomposition, which may include other oxidized phosphorus species or byproducts from the synthetic route used.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the phosphine oxide from its less polar precursor and other impurities. The spots can be visualized under a UV lamp. For more quantitative analysis, ³¹P NMR spectroscopy is highly recommended as the chemical shift of the phosphine oxide is significantly different from that of the corresponding phosphine.
Q3: Can I use the same purification methods for this compound as for Triphenylphosphine oxide (TPPO)?
A3: Yes, the general principles and techniques used for TPPO purification are excellent starting points for this compound.[1][2] However, due to the presence of the sulfur-containing thienyl rings, the polarity and solubility of this compound will differ from TPPO. Therefore, you may need to adjust solvent systems for recrystallization and chromatography to optimize the separation.
Q4: What is a good starting point for developing a column chromatography protocol?
A4: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a low polarity solvent system, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the proportion of ethyl acetate. Monitor the elution using TLC to determine the optimal solvent composition for separating your product from impurities.
Quantitative Data
The following table summarizes typical solubility data for the analogous compound, Triphenylphosphine oxide (TPPO), which can be used as a guideline for selecting solvents for the purification of this compound. Note that the solubility of this compound may be higher in more polar solvents due to the nature of the thienyl groups.
| Solvent | Solubility of TPPO (mg/mL) | Temperature (°C) |
| Ethanol | ~20 | Room Temperature |
| DMSO | ~3 | Room Temperature |
| Dimethylformamide (DMF) | ~3 | Room Temperature |
| Toluene | 44.3 | Room Temperature |
| 2-Propanol | 46.5 | Room Temperature |
| Tetrahydrofuran | 169.7 | Room Temperature |
| Cyclohexane | Insoluble | Room Temperature |
| Hexane | Poorly soluble | Room Temperature |
| Diethyl Ether (cold) | Poorly soluble | Cold |
Data adapted from publicly available information on Triphenylphosphine oxide.[1][3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane).
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., toluene or ethyl acetate).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add the less polar co-solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel column.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A simplified logic diagram for troubleshooting common purification issues.
References
Technical Support Center: Reduction of Tri(2-thienyl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of Tri(2-thienyl)phosphine oxide to Tri(2-thienyl)phosphine.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of this compound. For detailed experimental procedures, please refer to the "Experimental Protocols" section.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reducing Agent: Silanes can degrade with improper storage. Metal hydrides are sensitive to moisture. 2. Insufficient Activation: The P=O bond is strong and may require an activator. 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Catalyst Poisoning: The sulfur in the thienyl rings may be interfering with metal-based catalysts. | 1. Use freshly opened or properly stored reducing agents. Ensure anhydrous conditions, especially with metal hydrides. 2. For silane-based reductions, consider adding a catalytic amount of a Brønsted acid or using an activation agent like oxalyl chloride. 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Switch to a metal-free reduction system, such as a silane with a Brønsted acid catalyst, to avoid potential sulfur poisoning.[1][2][3][4] |
| Incomplete Reaction | 1. Insufficient Reducing Agent: Stoichiometry may be inadequate for complete conversion. 2. Reaction Stalling: Byproduct inhibition, such as with DIBAL-H, can halt the reaction.[5] 3. Short Reaction Time: The reaction may not have reached completion. | 1. Increase the molar equivalents of the reducing agent. 2. If using DIBAL-H, consider adding a decoy phosphine oxide or increasing the temperature to mitigate byproduct inhibition.[5] For other systems, consider a slow addition of the reducing agent. 3. Extend the reaction time and monitor progress by TLC or ³¹P NMR. |
| Formation of Byproducts | 1. Side Reactions with Thienyl Ring: Harsh conditions or certain reagents may lead to reactions on the heteroaromatic ring. 2. P-C Bond Cleavage: Highly reactive reducing agents or high temperatures can cleave the phosphorus-thienyl bond.[6] 3. Over-reduction: Some reducing agents may reduce other functional groups if present. | 1. Use milder, more chemoselective reducing agents like silanes (e.g., DPDS, TMDS).[7][8] 2. Avoid excessively high temperatures and highly reactive reducing agents like LiAlH₄ without careful temperature control. Diphenylsilane has been noted to be milder and less prone to P-C bond cleavage compared to LiAlH₄-CeCl₃.[6] 3. Employ chemoselective reduction systems, such as silanes with a diaryl phosphoric acid catalyst, which are known to tolerate a wide range of functional groups.[1] |
| Difficult Product Isolation | 1. Similar Polarity of Product and Byproducts: The desired phosphine and any unreacted starting material or siloxane byproducts may have similar chromatographic behavior. 2. Oxidation of Product: The resulting Tri(2-thienyl)phosphine is susceptible to air oxidation back to the oxide. | 1. After quenching the reaction, consider converting the phosphine to a stable derivative, such as a phosphine-borane complex, for easier purification. The borane can be removed in a subsequent step. 2. Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting common issues in the reduction of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of this compound challenging?
The primary challenge is the high strength of the phosphorus-oxygen (P=O) bond, which requires potent reducing agents or harsh reaction conditions. Additionally, the presence of sulfur in the thienyl rings introduces a potential for catalyst poisoning when using certain metal-based reduction systems.
Q2: Which class of reducing agents is most suitable for this reduction?
Silane-based reducing agents, such as phenylsilane (PhSiH₃), tetramethyldisiloxane (TMDS), and 1,3-diphenyl-disiloxane (DPDS), are often preferred.[8][9][10] They exhibit excellent chemoselectivity, tolerating a wide range of functional groups, and are less likely to be affected by the sulfur-containing heterocycle compared to some metal catalysts.[1][7]
Q3: My reaction is clean but stalls at around 50% conversion when using DIBAL-H. What is happening?
This is a known issue with DIBAL-H reductions of tertiary phosphine oxides. A byproduct, tetraisobutyldialuminoxane (TIBAO), forms and can selectively coordinate with the starting phosphine oxide, inhibiting further reduction.[5] To overcome this, you can either increase the reaction temperature or add a sterically hindered "decoy" phosphine oxide to displace your substrate from the TIBAO complex.[5]
Q4: I am observing P-C bond cleavage. How can I prevent this?
P-C bond cleavage can occur under harsh conditions.[6] To minimize this, use milder reducing agents. For instance, while LiAlH₄ can be effective, it may require carefully controlled conditions. Diphenylsilane is a milder alternative that has shown less evidence of P-C bond cleavage in similar systems.[6] Also, avoid excessively high reaction temperatures.
Q5: How can I purify the final Tri(2-thienyl)phosphine product, which seems to be air-sensitive?
Triarylphosphines are prone to oxidation. All purification steps, including work-up, solvent removal, and chromatography, should be performed under an inert atmosphere (nitrogen or argon). A practical approach for purification is to convert the crude phosphine into a more stable phosphine-borane adduct by treating the reaction mixture with a borane source (e.g., BH₃·THF). This adduct is typically more stable and easier to purify by column chromatography. The pure phosphine can then be liberated from the borane complex if needed.
Experimental Protocols
Protocol 1: Metal-Free Reduction using Phenylsilane and a Brønsted Acid Catalyst
This protocol is adapted from a general method for the chemoselective reduction of phosphine oxides and is suitable for substrates with sensitive functional groups.[1]
Materials:
-
This compound
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Phenylsilane (PhSiH₃)
-
Bis(4-nitrophenyl) phosphate (catalyst)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
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To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(4-nitrophenyl) phosphate (0.05 eq), and anhydrous toluene.
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Add phenylsilane (2.0-3.0 eq) to the mixture via syringe.
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Heat the reaction mixture to 110 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or by taking aliquots for ³¹P NMR analysis (under inert conditions).
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Upon completion, cool the reaction to room temperature.
-
Carefully quench the excess silane by slow addition of an aqueous NaOH solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene), performing all manipulations under an inert atmosphere.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Tri(2-thienyl)phosphine.
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Purify the crude product by chromatography under an inert atmosphere or by conversion to its phosphine-borane adduct.
Protocol 2: Reduction using an InBr₃/TMDS System
This protocol is based on a catalytic system effective for various phosphine oxides.[9]
Materials:
-
This compound
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Indium(III) bromide (InBr₃)
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1,1,3,3-Tetramethyldisiloxane (TMDS)
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Anhydrous toluene or methylcyclohexane
-
Standard glassware for inert atmosphere reactions
Procedure:
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In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
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Add InBr₃ (0.01-0.05 eq) to the solution.
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Add TMDS (1.5-2.0 eq) to the reaction mixture.
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Heat the mixture to 100-110 °C and stir for 4-12 hours.
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Monitor the reaction by TLC or ³¹P NMR.
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After cooling to room temperature, quench the reaction by adding an aqueous solution of NaF to precipitate the indium salts.
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Stir vigorously for 30 minutes, then filter the mixture through a pad of celite.
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Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the product under inert conditions.
Reaction Scheme Visualization
References
- 1. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]
- 2. General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism [ouci.dntb.gov.ua]
- 5. Reduction of Tertiary Phosphine Oxides with DIBAL-H [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine synthesis by reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Reduction of Tertiary Phosphine Oxides by Silanes | Bentham Science [eurekaselect.com]
Technical Support Center: Deoxygenation of Tri(2-thienyl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the deoxygenation of tri(2-thienyl)phosphine oxide to its corresponding phosphine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reducing Agent: Silanes can degrade with improper storage. | 1. Use a fresh bottle of the silane reducing agent. Consider titrating the silane to determine its activity. |
| 2. Insufficient Activation: If using a two-step method (e.g., with oxalyl chloride), the activation of the phosphine oxide may be incomplete. | 2. Ensure anhydrous conditions during the activation step. Use freshly distilled oxalyl chloride. | |
| 3. Reaction Temperature is Too Low: Some deoxygenation methods require elevated temperatures to proceed efficiently. | 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| 4. Inhibitors Present: Trace amounts of water or other impurities can quench the reducing agent. | 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Formation of Unidentified Byproducts | 1. Side Reactions with the Thienyl Ring: The thiophene rings may be susceptible to reaction under harsh conditions or with certain reagents. | 1. Opt for milder reducing agents. Methods employing phosphites or iodine with phosphonic acid may be more chemoselective.[1][2] |
| 2. Cleavage of the Carbon-Phosphorus (C-P) Bond: Strong reducing agents or high temperatures can lead to the cleavage of the thienyl-phosphorus bond.[3][4] | 2. Reduce the reaction temperature and/or reaction time. Consider a different, milder reducing system. | |
| 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 3. Choose a high-boiling, inert solvent such as toluene or dioxane. | |
| Difficulty in Product Purification | 1. Co-elution with Phosphine Oxide: The starting material and product can have similar polarities, making chromatographic separation challenging. | 1. If the phosphine is a solid, recrystallization may be an effective purification method. |
| 2. Contamination with Silicon-based Byproducts: Silane-based reductions produce silicate byproducts that can complicate purification. | 2. After the reaction, a quench with an aqueous solution (e.g., NaOH or HCl) can help to precipitate or dissolve the silicon byproducts, facilitating their removal. | |
| 3. Oxidation of the Product During Workup: Tri(2-thienyl)phosphine can be sensitive to air oxidation, converting it back to the phosphine oxide. | 3. Perform the workup and purification under an inert atmosphere. Use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deoxygenation of this compound?
A1: The most prevalent methods for the reduction of tertiary phosphine oxides, which are applicable to this compound, primarily involve silanes as the reducing agent.[5] Common silanes include trichlorosilane (HSiCl₃), hexachlorodisilane (Si₂Cl₆), and polymethylhydrosiloxane (PMHS).[5][6][7] These reactions are often facilitated by an initial activation of the phosphine oxide with reagents like oxalyl chloride.[3][6] Milder, metal-free alternatives include the use of phosphites in the presence of iodine or phosphonic acid with iodine.[1][2]
Q2: My reaction with trichlorosilane is not working. What could be the issue?
A2: Several factors could contribute to the failure of a trichlorosilane reduction. The reagent is highly sensitive to moisture and can degrade upon storage. Using a fresh bottle or distilling the trichlorosilane prior to use is recommended. The reaction often requires elevated temperatures and an inert atmosphere to proceed effectively.[4][6] Additionally, the presence of a base, such as triethylamine, can influence the stereochemical outcome (inversion of configuration at phosphorus), while its absence typically leads to retention.[5]
Q3: Are there any milder alternatives to silane-based reductants?
A3: Yes, several milder methods have been developed. One such method involves the use of phosphites as the reducing agent, catalyzed by iodine at room temperature.[1] Another gentle, solvent-free approach utilizes phosphonic acid in combination with iodine.[2] These methods can offer better functional group tolerance and may be advantageous for sensitive substrates like this compound.
Q4: How can I monitor the progress of the deoxygenation reaction?
A4: The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy. The phosphorus signal for the phosphine oxide will have a characteristic chemical shift, which will decrease in intensity as a new signal corresponding to the phosphine appears at a different chemical shift. Thin-layer chromatography (TLC) can also be a useful technique to track the disappearance of the starting material and the appearance of the product.
Q5: What is the role of oxalyl chloride in some of the deoxygenation procedures?
A5: Oxalyl chloride is used as an activating agent. It reacts with the phosphine oxide to form a chlorophosphonium salt intermediate.[3][6][7] This intermediate is more susceptible to reduction by the silane reagent than the original phosphine oxide, allowing the deoxygenation to proceed under milder conditions.
Comparative Data of Deoxygenation Methods for Aryl Phosphine Oxides
The following table summarizes quantitative data for various deoxygenation methods applied to different aryl phosphine oxides, providing a reference for expected yields and reaction conditions.
| Phosphine Oxide | Reducing Agent / System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine Oxide | HSiCl₃ (2 equiv) | Toluene | 110 | 2 | 89 | [8] |
| Triphenylphosphine Oxide | Oxalyl Chloride, Hexachlorodisilane | Dichloromethane | Room Temp | 0.5 | 99 | [6] |
| Triphenylphosphine Oxide | Phosphonic Acid, Iodine | Neat | 120 | 2 | 95 | [2] |
| Tri(p-tolyl)phosphine Oxide | HSiCl₃ (2 equiv) | Toluene | 110 | 2 | 92 | [8] |
| Tri(p-methoxyphenyl)phosphine Oxide | HSiCl₃ (2 equiv) | Toluene | 110 | 4 | 85 | [8] |
| (R)-Methyl(phenyl)(o-anisyl)phosphine Oxide | HSiCl₃, Triethyl Phosphite | Toluene/THF | 100 | 24 | 91 | [9] |
Detailed Experimental Protocols
Method 1: Deoxygenation using Trichlorosilane
This protocol is a general procedure for the deoxygenation of tertiary phosphine oxides.
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Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. To the resulting suspension, add trichlorosilane (2-4 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-24 hours. Monitor the reaction progress by ³¹P NMR or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the excess trichlorosilane by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tri(2-thienyl)phosphine.
Method 2: Two-Step Deoxygenation via Activation with Oxalyl Chloride
This method utilizes an activation step followed by reduction and is often effective under milder conditions.[3][6]
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Activation: In an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C and add oxalyl chloride (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1 hour.
-
Reduction: To the solution containing the activated phosphonium salt, add hexachlorodisilane (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Workup: Remove the volatile components under reduced pressure.
-
Purification: The resulting residue can be purified by filtration through a short plug of Celite under an inert atmosphere, followed by removal of the solvent. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the deoxygenation of this compound.
Caption: A logical diagram for troubleshooting low conversion rates in the deoxygenation reaction.
References
- 1. Mild Reduction of Phosphine Oxides with Phosphites To Access Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Reduction of Tertiary Phosphine Oxides by Silanes | Bentham Science [eurekaselect.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tri(2-thienyl)phosphine Oxide Stability in Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tri(2-thienyl)phosphine oxide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically formed?
This compound is an organophosphorus compound that is the oxidized form of Tri(2-thienyl)phosphine. It is commonly generated as a byproduct in reactions where Tri(2-thienyl)phosphine is used as a ligand or a reagent, particularly in the presence of oxidizing agents or air.[1][2] For instance, in many catalytic cycles, the phosphine ligand can be oxidized.
Q2: Is this compound generally considered a stable and unreactive byproduct?
For the most part, this compound is a stable compound under many common reaction conditions.[2] Like other tertiary phosphine oxides, it is generally considered to be coordinatively weak and less reactive than its phosphine precursor. However, its stability is not absolute and can be compromised under specific and vigorous reaction conditions.
Q3: Can this compound coordinate to a metal center and affect catalysis?
Yes, while phosphine oxides are generally weak Lewis bases, they can coordinate to metal centers, especially hard metal ions.[3] This coordination can potentially influence the catalytic cycle by altering the electronic properties or stability of the catalyst. In some palladium-catalyzed cross-coupling reactions, the presence of phosphine oxides has been shown to have a stabilizing effect on the catalyst, preventing the precipitation of palladium black and leading to more reproducible results.[4]
Q4: Under what conditions can this compound become unstable or reactive?
Q5: Are the thienyl rings of this compound susceptible to side reactions?
The thienyl group is an electron-rich aromatic ring and can be susceptible to various electrophilic and metallation reactions. While the P=O group is deactivating, strong electrophiles or organometallic reagents could potentially react with the thienyl rings, especially at elevated temperatures. There is documented evidence of P-C bond cleavage in triarylphosphines under certain reductive conditions or in the presence of specific transition metal complexes. While less common for the more stable phosphine oxides, the possibility of P-C(thienyl) bond cleavage under harsh reductive conditions should not be entirely dismissed.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side product formation in the presence of this compound. | Reactivity under strongly basic conditions: The phosphine oxide may be deprotonated or activated by strong bases, leading to side reactions.[5] | - If possible, use a milder base or reduce the stoichiometry of the strong base. - Consider running the reaction at a lower temperature to minimize side reactions. - Analyze the side products to identify potential reaction pathways involving the phosphine oxide. |
| Inconsistent reaction rates or catalyst deactivation. | Coordination of the phosphine oxide to the metal center: The phosphine oxide can act as a ligand, potentially inhibiting or altering the catalytic activity.[4] | - While it can be a stabilizing ligand, an excess might be detrimental. If Tri(2-thienyl)phosphine is a ligand that oxidizes during the reaction, consider using a more air-stable phosphine ligand if the reaction chemistry allows. - If the phosphine oxide is intentionally added, screen its concentration to find the optimal loading. |
| Difficulty in removing this compound during workup. | High polarity and solubility: Phosphine oxides are often polar and can be challenging to separate from polar products. | - Crystallization: this compound is a solid and may be removed by crystallization from a suitable solvent system. - Column Chromatography: Use a polar stationary phase (e.g., silica gel) and a gradient elution to separate the more polar phosphine oxide. - Acid-base extraction: While generally neutral, the basicity of the oxygen atom might allow for some interaction with strong acids, potentially altering its solubility. This is less effective than for the corresponding phosphine. - Complexation: For triphenylphosphine oxide, methods involving precipitation with Mg(II) or Zn(II) salts have been developed.[7] Similar strategies could be explored for this compound. |
| Reaction mixture changes color, or palladium black precipitates. | Catalyst instability: The catalytic species may be degrading. | - The presence of this compound may actually help stabilize the catalyst.[4] If precipitation occurs, it might be due to other factors. However, if the phosphine oxide is suspected of interfering with the ligand sphere, consider alternative ligands. |
Data Presentation
Solubility of Related Phosphine Oxides
While specific quantitative solubility data for this compound is not widely available, the following table for the commonly encountered Triphenylphosphine oxide (TPPO) can provide a general guideline for solubility in common organic solvents.
| Solvent | Solubility of Triphenylphosphine Oxide (TPPO) |
| Ethanol | ~20 mg/mL[8] |
| DMSO | ~3 mg/mL[8] |
| Dimethyl formamide (DMF) | ~3 mg/mL[8] |
| Benzene | Soluble |
| Toluene | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Poorly soluble[7] |
| Diethyl ether (cold) | Poorly soluble[7] |
Note: Tri(2-thienyl)phosphine is reported to be soluble in most organic solvents.[2] Its oxide is also expected to be soluble in polar organic solvents.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of triarylphosphine oxides involves the oxidation of the corresponding triarylphosphine.
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or another suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy until the starting phosphine is consumed. The 31P NMR chemical shift for phosphine oxides typically appears at a higher frequency (downfield) compared to the corresponding phosphine.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove any unreacted hydrogen peroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting low yields in reactions using Tri(2-thienyl)phosphine oxide
Welcome to the technical support center for Tri(2-thienyl)phosphine Oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organophosphorus compound that is often the oxidized byproduct of reactions using Tri(2-thienyl)phosphine as a ligand. While its primary role is often as a byproduct, it has potential applications as a reagent in olefination reactions and as a stabilizing ligand in transition metal-catalyzed cross-coupling reactions.
Q2: What are the key physical properties of this compound?
This compound is typically a solid with moderate polarity. Its solubility is generally good in polar organic solvents such as THF, DCM, and ethyl acetate, but limited in nonpolar solvents like hexanes. This polarity can sometimes make its removal from reaction mixtures challenging.
Q3: How can I remove this compound from my reaction mixture?
Due to its polarity, chromatographic separation on silica gel is a common method for removing this compound. If the desired product is non-polar, a useful technique is to concentrate the reaction mixture, suspend the residue in a mixture of pentane or hexane and a small amount of ether, and then filter it through a plug of silica. The non-polar product can be eluted with a non-polar solvent, leaving the more polar phosphine oxide adsorbed to the silica.[1][2]
Q4: Is this compound stable?
This compound is generally a stable compound under typical reaction conditions. However, the thienyl rings can be susceptible to certain strong electrophiles or oxidizing agents, which could potentially lead to side reactions.
Troubleshooting Guide: Low Yields in Reactions
This guide is divided into two main sections based on the potential applications of this compound:
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Horner-Wadsworth-Emmons Type Olefination Reactions
-
Stabilizing Ligand in Cross-Coupling Reactions
Troubleshooting Low Yields in Horner-Wadsworth-Emmons Type Olefination Reactions
In this application, a proton alpha to the phosphorus atom is removed by a strong base to generate a carbanion, which then reacts with an aldehyde or ketone to form an alkene.
dot
Caption: Reaction pathway for the Horner-Wadsworth-Emmons type olefination.
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Inefficient Deprotonation: The base may not be strong enough, or steric hindrance may slow down the deprotonation step. | • Switch to a stronger base (e.g., from NaH to n-BuLi or LDA). • Increase the reaction temperature during the deprotonation step. • Use a co-solvent like HMPA or DMPU to increase the reactivity of the base (use with caution). |
| Poor Solubility: The phosphine oxide or the base may not be fully dissolved in the reaction solvent. | • Choose a solvent in which all reactants are soluble (e.g., THF, DME). • Gently warm the reaction mixture to aid dissolution before adding the base. | |
| Formation of multiple byproducts | Side Reactions of the Thienyl Ring: The thienyl moiety can undergo side reactions, especially with strong bases like n-BuLi. | • Perform the deprotonation at a lower temperature (-78 °C) to minimize side reactions. • Consider using a hindered base like LDA that is less likely to react with the aromatic ring. |
| Decomposition of the Carbonyl Compound: The aldehyde or ketone may not be stable to the reaction conditions, especially if it is enolizable. | • Add the carbonyl compound slowly to the pre-formed carbanion at a low temperature. • Use a milder base if possible. | |
| Low yield of the desired alkene isomer | Reaction Conditions Favoring the Undesired Isomer: The stereochemical outcome of the olefination can be influenced by the reaction conditions. | • For E-alkene selectivity, ensure the reaction is under thermodynamic control (e.g., by using NaH in THF at room temperature). • For Z-alkene selectivity, stronger, non-coordinating bases at low temperatures may be beneficial. |
| Difficult product isolation | Emulsion during Workup: The phosphinic acid byproduct can act as a surfactant, leading to emulsions. | • After quenching the reaction, add a saturated solution of NH4Cl or brine to help break the emulsion. • Filter the reaction mixture through a pad of Celite before extraction. |
Experimental Protocol: Olefination of Benzaldehyde
-
Preparation of the Carbanion:
-
To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add anhydrous THF as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot
Caption: Troubleshooting workflow for low yields in olefination reactions.
Troubleshooting Low Yields as a Stabilizing Ligand in Cross-Coupling Reactions
In this scenario, this compound can act as a ligand to stabilize the palladium catalyst, potentially preventing its decomposition and improving yields.[3]
dot
Caption: Catalytic cycle for a cross-coupling reaction with a phosphine oxide ligand.
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Catalyst decomposition (black precipitate) | Insufficient Ligand: The amount of phosphine oxide may be too low to effectively stabilize the palladium catalyst. | • Increase the loading of this compound (e.g., from 5 mol% to 10 mol%). • Ensure the phosphine oxide is added before the palladium precatalyst. |
| High Reaction Temperature: The catalyst may be unstable at the reaction temperature. | • Lower the reaction temperature and increase the reaction time. • Screen different solvents to find one that promotes reactivity at a lower temperature. | |
| Slow or incomplete reaction | Poor Ligand Coordination: The phosphine oxide may not be coordinating effectively to the palladium center. | • While less common for phosphine oxides, consider using a co-ligand if the reaction is particularly challenging. • Ensure the phosphine oxide is of high purity. |
| Inhibition by Excess Ligand: Too much phosphine oxide could potentially inhibit the catalytic cycle. | • If you have increased the ligand loading significantly, try reducing it to find the optimal ratio. | |
| Low yields with specific substrates | Steric Hindrance: The bulky nature of the this compound ligand may hinder the reaction with sterically demanding substrates. | • Switch to a less sterically hindered phosphine oxide ligand for comparison. • Increase the reaction temperature or time to overcome the steric barrier. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 eq), boronic acid (1.5 eq), and base (e.g., K2CO3, 2.0 eq).
-
Add this compound (0.1 eq) and the palladium precatalyst (e.g., Pd(OAc)2, 0.05 eq).
-
Purge the vessel with an inert gas (N2 or Ar).
-
Add the degassed solvent (e.g., toluene/water mixture).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the product by column chromatography.
-
dot
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
For further assistance, please contact our technical support team with your specific reaction details.
References
Technical Support Center: Purification of Reaction Mixtures Containing Tri(2-thienyl)phosphine Oxide
This technical support guide provides troubleshooting advice and detailed protocols for the removal of tri(2-thienyl)phosphine oxide, a common byproduct in reactions utilizing tri(2-thienyl)phosphine. While specific data for this compound is limited, its properties are analogous to the well-studied triphenylphosphine oxide (TPPO). The following methods are adapted from established procedures for TPPO removal and are expected to be effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for difficulty in removing this compound?
A1: The primary challenge lies in the high polarity and crystallinity of this compound, which often leads to co-precipitation with the desired product or streaking during chromatography. Its solubility can also be similar to that of polar products, making simple extraction or crystallization difficult.
Q2: I tried to remove this compound by silica gel chromatography, but it's not working well. What can I do?
A2: If your product is relatively non-polar, you can try a "plug" filtration. Suspend the crude reaction mixture in a minimal amount of a polar solvent and then add a large volume of a non-polar solvent like pentane or hexane. Pass this suspension through a short column (plug) of silica gel, eluting with the non-polar solvent or a mixture with a small amount of ether.[1][2] The more polar this compound should remain on the silica. For more polar products, reverse-phase chromatography might be a more effective solution.
Q3: Can I remove this compound without using chromatography?
A3: Yes, several chromatography-free methods are available. These include:
-
Precipitation with Metal Salts: this compound, similar to TPPO, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2][3][4][5][6] Adding a solution of these salts to your reaction mixture in a suitable solvent can precipitate the phosphine oxide, which can then be removed by filtration.
-
Crystallization/Trituration: Exploiting solubility differences is a key strategy. This compound is expected to have low solubility in non-polar solvents like hexane, pentane, or cold diethyl ether.[1][6] Triturating your crude product with these solvents can selectively dissolve your product while leaving the phosphine oxide as a solid.
-
Chemical Conversion: In some cases, the phosphine oxide can be chemically modified to facilitate its removal. For instance, treatment with oxalyl chloride can form an insoluble phosphonium salt that can be filtered off.[1][7]
Q4: Are there any "greener" alternatives for removing phosphine oxide byproducts?
A4: Reducing the phosphine oxide back to the corresponding phosphine is a sustainable approach. This not only removes the byproduct but also allows for the potential recycling of the phosphine reagent. Methods using reagents like phosphonic acid with iodine have been reported for this purpose.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product co-precipitates with this compound during metal salt treatment. | The product may also be coordinating to the metal salt or is insoluble in the chosen solvent. | Try a different metal salt (e.g., CaBr₂ if in THF).[4] Alternatively, change the solvent to one where your product has better solubility but the phosphine oxide complex remains insoluble. |
| Trituration with non-polar solvents leads to significant product loss. | The product has some solubility in the non-polar solvent. | Use a minimal amount of the non-polar solvent and perform the trituration at a lower temperature to decrease product solubility. Consider a multi-step extraction if there is a significant solubility difference between your product and the phosphine oxide in two immiscible solvents. |
| Column chromatography results in poor separation (streaking or co-elution). | The polarity of the eluent is too high, or the silica gel is not sufficiently deactivated. | Start with a less polar eluent and gradually increase the polarity. You can also try deactivating the silica gel by adding a small percentage of triethylamine to the eluent system, especially if your product is basic. |
| After removal of the phosphine oxide, I still see phosphorus signals in my NMR. | Incomplete oxidation of the parent phosphine or incomplete removal of the oxide. | Ensure complete oxidation of any remaining tri(2-thienyl)phosphine to its oxide before purification. Repeat the chosen purification step (e.g., a second trituration or metal salt precipitation).[1] |
Quantitative Data Summary
The following table summarizes the solubility of triphenylphosphine oxide (TPPO) in various solvents. This data can serve as a useful guide for selecting solvents for the crystallization or trituration of the analogous this compound.
| Solvent | Solubility of TPPO | Temperature (°C) |
| Benzene | High | 25 |
| Toluene | High | 25 |
| Ethyl Acetate | Moderate | 25 |
| Acetone | High | 25-60 |
| Ethanol | Moderate | 25-60 |
| 2-Propanol | Low to Moderate | 25-60 |
| Hexane | Very Low | 25 |
| Pentane | Very Low | 25 |
| Diethyl Ether | Low (especially when cold) | < 0 |
| Water | Very Low | 25 |
Data compiled from various sources indicating relative solubilities.[6][7][10][11][12]
Experimental Protocols
Protocol 1: Removal by Precipitation with Zinc Chloride
This method is effective for removing phosphine oxides from reaction mixtures in polar solvents like ethanol.[3][13]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of ethanol at room temperature.
-
Precipitation: Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution dropwise to the stirred solution of the crude product. A 2:1 molar ratio of ZnCl₂ to the estimated amount of this compound is recommended for optimal precipitation.[3]
-
Stirring and Filtration: Stir the resulting suspension at room temperature for 1-2 hours. The insoluble ZnCl₂(this compound)₂ complex will precipitate. Collect the precipitate by filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the desired product.
-
Final Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by recrystallization or slurrying in a solvent like acetone to remove any excess inorganic salts.[3]
Protocol 2: Removal by Trituration with a Non-Polar Solvent
This is a straightforward method if the desired product is significantly more soluble in non-polar solvents than this compound.[1][2][6]
-
Concentration: Concentrate the crude reaction mixture to obtain a solid or a viscous oil.
-
Trituration: Add a sufficient volume of a cold non-polar solvent (e.g., pentane, hexane, or diethyl ether) to the crude material.
-
Suspension: Vigorously stir or sonicate the mixture to form a fine suspension. The desired product should dissolve in the solvent, while the phosphine oxide remains as a solid.
-
Filtration: Filter the suspension to remove the solid this compound.
-
Isolation: Wash the solid with a small amount of the cold non-polar solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Repeat if Necessary: This procedure may need to be repeated 2-3 times for complete removal of the phosphine oxide.[1]
Visualizations
Caption: Workflow for the removal of this compound via precipitation.
Caption: Workflow for the removal of this compound via trituration.
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 9. Phosphine synthesis by reduction [organic-chemistry.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Preventing P-C bond cleavage in Tri(2-thienyl)phosphine oxide reactions
Welcome to the technical support center for Tri(2-thienyl)phosphine oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing P-C bond cleavage and to offer troubleshooting advice for reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is an organophosphorus compound that often appears as a byproduct in reactions where Tri(2-thienyl)phosphine is used as a ligand or reagent, such as in the Wittig or Staudinger reactions. It can also be used as a starting material in its own right, for example, in Horner-Wadsworth-Emmons type reactions.
Q2: What makes the P-C bond in this compound susceptible to cleavage?
The phosphorus-carbon bond between the phosphorus atom and the thienyl ring is susceptible to cleavage, particularly under strongly basic conditions. The 2-thienyl group, being an electron-rich heteroaromatic ring, can stabilize a negative charge, making it a better leaving group compared to a phenyl group.[1]
Q3: Under what specific reaction conditions is P-C bond cleavage a significant concern?
P-C bond cleavage is a primary concern under conditions of strong nucleophilic attack at the phosphorus center, especially with strong bases. Alkaline hydrolysis is a classic example where the P-C(thienyl) bond can be broken.[1] Reactions that proceed via a pentavalent phosphorus intermediate can also facilitate this cleavage.
Q4: How does the lability of the thienyl group compare to a phenyl group in phosphonium salts?
In studies on the alkaline hydrolysis of phosphonium salts, the methyltri(2-thienyl)phosphonium iodide hydrolyzes approximately 1.45 x 10⁸ times faster than methyltriphenylphosphonium iodide, indicating a significantly more labile P-C(thienyl) bond under these conditions.[1]
Troubleshooting Guides
Issue 1: Unexpected P-C Bond Cleavage During a Reaction
Symptoms:
-
Formation of di(2-thienyl)phosphinic acid or other phosphorus-containing byproducts.
-
Lower than expected yield of the desired product.
-
Presence of thiophene or substituted thiophenes in the reaction mixture.
Possible Causes:
-
Excessively Strong Base: The use of very strong bases (e.g., organolithiums, sodium amide) can promote nucleophilic attack at the phosphorus atom, leading to the displacement of a thienyl group.
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for P-C bond cleavage, especially in the presence of nucleophiles.
-
Prolonged Reaction Times: Extended exposure to harsh reaction conditions can increase the likelihood of side reactions, including P-C bond cleavage.
-
Presence of Water under Basic Conditions: As evidenced by hydrolysis studies of related phosphonium salts, the combination of water and a basic environment can readily cleave the P-C(thienyl) bond.[1]
Solutions:
-
Choice of Base: If possible, use a milder base. For example, in a Horner-Wadsworth-Emmons type reaction, consider using sodium hydride or sodium methoxide instead of butyllithium.[2]
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Consider running reactions at 0 °C or even -78 °C if the reaction kinetics allow.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to cleavage-promoting conditions.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions if the reaction is sensitive to water, especially when a base is present.
Issue 2: Low Yield in a Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
The desired alkene product is formed in low yield.
-
Significant amounts of starting aldehyde/ketone remain.
-
Formation of byproducts resulting from P-C bond cleavage.
Possible Causes:
-
Incomplete Deprotonation: The base used may not be strong enough to efficiently deprotonate the phosphine oxide to form the reactive ylide.
-
Competitive P-C Bond Cleavage: The strong base required for deprotonation may also be cleaving the P-C(thienyl) bond, reducing the concentration of the desired ylide.
Solutions:
-
Optimize Base and Temperature: Carefully select the base and deprotonation temperature. While a strong base is needed, using it at a very low temperature (e.g., n-BuLi at -78°C) can favor deprotonation over P-C bond cleavage.[3]
-
Alternative Reagents: Consider if a related phosphonate ester (for a true HWE reaction) would be more suitable, as these often require milder bases and are less prone to P-C bond cleavage.[2]
Quantitative Data
The following table summarizes the relative rates of alkaline hydrolysis for thienyl- and phenyl-substituted phosphonium salts, which provides insight into the lability of the P-C bond.
| Phosphonium Salt | Relative Rate of Hydrolysis | Reference |
| Methyltriphenylphosphonium iodide | 1 | [1] |
| Methyltri(2-thienyl)phosphonium iodide | 1.45 x 10⁸ | [1] |
| Benzyltriphenylphosphonium bromide | 1 | [1] |
| Benzyltri(2-thienyl)phosphonium bromide | 2.5 x 10⁵ | [1] |
Experimental Protocols
Protocol: Monitoring P-C Bond Cleavage via Alkaline Hydrolysis
This protocol is designed to assess the stability of a phosphonium salt related to this compound under basic conditions.
Materials:
-
Methyltri(2-thienyl)phosphonium iodide
-
Ethanol
-
Deionized water
-
Sodium hydroxide solution (standardized)
-
Thermostatted water bath
-
pH meter
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a 50% (v/v) aqueous ethanol solution.
-
Dissolve a known concentration of methyltri(2-thienyl)phosphonium iodide in the aqueous ethanol.
-
Separately, prepare a solution of sodium hydroxide in the same solvent system.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 40.2 °C) in a thermostatted water bath.
-
Initiate the reaction by mixing the two solutions.
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Monitor the progress of the reaction over time by taking aliquots and analyzing them. This can be done by:
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Quenching the reaction with a standard acid and back-titrating the excess acid.
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Following the disappearance of the phosphonium salt or the appearance of a product (e.g., thiophene) by UV-Vis spectrophotometry or HPLC.
-
-
Calculate the rate constant based on the change in concentration over time. The hydrolysis of these salts typically follows a third-order rate law.[1]
Visualizations
Caption: Proposed pathway for base-mediated P-C bond cleavage.
Caption: Troubleshooting workflow for P-C bond cleavage issues.
References
Technical Support Center: Synthesis of Tri(2-thienyl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Tri(2-thienyl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Grignard reaction between 2-thienylmagnesium bromide and phosphoryl chloride (POCl₃). This one-pot synthesis is straightforward and generally provides moderate to good yields.
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, other methods applicable to the synthesis of triarylphosphine oxides can be adapted. These include the oxidation of the corresponding Tri(2-thienyl)phosphine, and various cross-coupling reactions. However, the Grignard method is often preferred for its simplicity and cost-effectiveness on a larger scale.
Q3: What are the critical parameters to control during the Grignard reaction for this synthesis?
A3: The critical parameters include:
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Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.
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Magnesium Activation: The magnesium turnings may have an oxide layer that can inhibit the reaction. Activation with iodine or 1,2-dibromoethane is often necessary.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but should be controlled to prevent side reactions. The subsequent reaction with POCl₃ should also be carefully temperature-managed, typically at a low temperature.
-
Addition Rate: Slow and controlled addition of the 2-bromothiophene to the magnesium suspension and subsequent slow addition of the Grignard reagent to the POCl₃ solution is crucial to maintain control over the reaction exotherm and minimize impurity formation.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.[1] For persistent impurities, column chromatography on silica gel may be employed. Another potential method for purifying tertiary phosphine oxides involves the formation of a crystalline acid salt, which can be isolated and then neutralized to regenerate the purified phosphine oxide.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure 2-bromothiophene. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). 2. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.[3] 3. Use freshly distilled or high-purity 2-bromothiophene. |
| Low Yield of this compound | 1. Incomplete reaction with POCl₃. 2. Side reactions due to elevated temperature. 3. Hydrolysis of POCl₃ or intermediates. | 1. Ensure the stoichiometry of the Grignard reagent to POCl₃ is correct (typically 3:1). Allow for sufficient reaction time. 2. Maintain a low temperature (e.g., 0 °C or below) during the addition of the Grignard reagent to POCl₃. 3. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Black or Tarry Mixture | Overheating of the Grignard reaction.[3] | Maintain a gentle reflux during Grignard formation and avoid excessive heating. The reaction is often self-sustaining once initiated.[3] |
| Product is Difficult to Purify | Presence of biphenyl-like impurities or partially substituted phosphine oxides. | 1. Optimize the reaction stoichiometry and temperature control to minimize side-product formation. 2. Employ a multi-step purification process: aqueous work-up, followed by recrystallization. Consider using a different solvent system for recrystallization. 3. If recrystallization is ineffective, column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on established procedures for the synthesis of triarylphosphine oxides.[1]
Materials:
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2-Bromothiophene
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Magnesium turnings
-
Phosphoryl chloride (POCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (for activation)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Dichloromethane
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Hexane
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Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should be initiated with gentle heating if necessary.
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Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 2-bromothiophene solution.
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After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.
-
-
Reaction with Phosphoryl Chloride:
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In a separate flame-dried flask, prepare a solution of phosphoryl chloride in anhydrous diethyl ether and cool it to 0 °C in an ice bath.
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Slowly add the prepared 2-thienylmagnesium bromide solution to the cooled POCl₃ solution via a cannula or dropping funnel, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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-
Work-up and Purification:
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Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a dichloromethane/hexane solvent system to yield this compound as a white solid.[1]
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Quantitative Data Summary
| Reactants | Stoichiometry (ThienylMgBr:POCl₃) | Solvent | Yield | Reference |
| 2-Thienylmagnesium bromide, POCl₃ | 3:1 | Diethyl Ether | 42% | [1] |
Visualizations
References
Technical Support Center: Stereospecific Reduction of Chiral Tri(2-thienyl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereospecific reduction of chiral Tri(2-thienyl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereospecific reduction of chiral phosphine oxides like this compound?
A1: The two most common and effective methods for the stereospecific reduction of P-chiral phosphine oxides are:
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Activation with a Methylating Agent followed by Hydride Reduction: This method typically involves methylation of the phosphine oxide with an agent like methyl triflate, followed by reduction with lithium aluminum hydride (LiAlH4). This process is known to proceed with a clean inversion of stereochemistry at the phosphorus center.
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Silane-Based Reductions: A variety of silane reagents, such as trichlorosilane (HSiCl3) in the presence of a base (like triethylamine) or phenylsilane, are widely used. The stereochemical outcome of silane reductions can be either retention or inversion, depending on the specific silane reagent and reaction conditions employed.
Q2: Will the thienyl rings of my starting material be affected by the reducing agents?
A2: Generally, the thiophene ring is robust and stable under the conditions typically used for phosphine oxide reduction. Both lithium aluminum hydride and common silane reducing agents are chemoselective for the reduction of the activated phosphine oxide and are unlikely to reduce the aromatic thienyl rings. However, as with any reaction, it is prudent to monitor for potential side products.
Q3: How can I control the stereochemical outcome of the reduction?
A3: The choice of reduction method is the primary determinant of the stereochemical outcome:
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For inversion of stereochemistry, the use of a methylation agent (e.g., methyl triflate) followed by reduction with LiAlH4 is a reliable method.[1][2]
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For retention of stereochemistry, certain silane-based methods can be employed. For example, the use of HSiCl3 in the presence of a sacrificial phosphine or phosphite can lead to retention of configuration.
Q4: What are the common challenges encountered during this reduction?
A4: Common issues include incomplete conversion, partial or complete racemization of the product, and difficulties in product purification. These are addressed in the troubleshooting section below.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction / Low Yield | 1. Insufficiently activated phosphine oxide.2. Deactivated reducing agent.3. Low reaction temperature. | 1. Ensure complete methylation before adding the hydride source. Monitor by 31P NMR if possible.2. Use freshly opened or properly stored LiAlH4 and anhydrous solvents. Silane reagents should also be of high quality.3. For LiAlH4 reductions, while initial addition may be at a low temperature, allowing the reaction to slowly warm to room temperature may be necessary for completion. |
| Racemization or Loss of Stereochemical Integrity | 1. For LiAlH4 reductions without pre-activation, pseudorotation of pentacoordinate intermediates can occur.[1]2. Certain silane/base combinations can lead to racemization.3. Extended reaction times at elevated temperatures. | 1. Strictly follow the two-step protocol: complete methylation before the addition of LiAlH4.[1]2. Carefully select the silane and any additives; the stereochemical outcome is highly dependent on the system used.3. Monitor the reaction progress (e.g., by TLC or NMR) and quench as soon as the starting material is consumed. |
| Formation of Unidentified Byproducts | 1. Reaction with residual moisture or oxygen.2. Side reactions involving the thienyl rings (unlikely but possible under harsh conditions).3. Impurities in reagents or solvents. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.2. Confirm the identity of byproducts using mass spectrometry and NMR. If thienyl ring degradation is suspected, consider milder reducing agents or lower reaction temperatures.3. Use purified reagents and solvents. |
| Difficult Product Purification | 1. The product phosphine is sensitive to air and can be re-oxidized to the phosphine oxide.2. Separation from siloxane byproducts (for silane reductions). | 1. Work-up and purification should be performed under an inert atmosphere where possible. The final product should be stored under inert gas.2. Purification is typically achieved by column chromatography. The choice of solvent system is critical for separating the desired phosphine from non-polar siloxane byproducts. |
Experimental Protocols
Method 1: Stereospecific Reduction with Inversion of Configuration
This protocol is adapted from the general procedure of Imamoto et al. for the reduction of chiral phosphine oxides.[1]
Step 1: Activation
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In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the chiral this compound (1.0 mmol) in anhydrous dimethoxyethane (DME) (2 mL).
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Add methyl trifluoromethanesulfonate (methyl triflate, 1.1 mmol) dropwise at room temperature.
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Stir the solution for 2 hours at room temperature to ensure the formation of the phosphonium salt.
Step 2: Reduction
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Cool the reaction mixture to -60°C using a dry ice/acetone bath.
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Carefully add lithium aluminum hydride (2.5 mmol) in one portion.
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Stir the mixture at -60°C, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete (typically 2-5 hours), quench the reaction by the slow addition of 1 M aqueous HCl (5 mL).
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography under an inert atmosphere.
Method 2: Stereospecific Reduction with Silanes
The stereochemical outcome of silane reductions can be highly variable. The following is a general protocol that may be optimized for retention or inversion.
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In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral this compound (1.0 mmol) in anhydrous toluene (5 mL).
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Add triethylamine (3.0 mmol).
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Add trichlorosilane (2.0 mmol) dropwise at 0°C.
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Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC or 31P NMR.
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Upon completion, cool the reaction mixture and quench carefully with saturated aqueous sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
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Purify by column chromatography.
Data Summary
The following tables summarize typical quantitative data for the stereospecific reduction of phosphine oxides. Note that these are representative examples and results for this compound may vary.
Table 1: Reduction of a Chiral Phosphine Oxide via Methylation and LiAlH₄
| Entry | Methylating Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Stereochemistry |
|---|---|---|---|---|---|
| 1 | Methyl Iodide | 0 | 94 | 18 | (R) -> (R) (major) |
| 2 | Methyl Triflate | 0 | 95 | 77 | (R) -> (S) |
| 3 | Methyl Triflate | -60 | 92 | 98 | (R) -> (S) |
(Data adapted from a representative study on chiral phosphine oxides)[1]
Table 2: Comparison of Various Reduction Methods for Triarylphosphine Oxides
| Method | Reducing Agent | Additive | Stereochemical Outcome | Typical Yield (%) |
|---|---|---|---|---|
| A | LiAlH₄ | Methyl Triflate | Inversion | >90 |
| B | HSiCl₃ | Triethylamine | Inversion | 70-90 |
| C | HSiCl₃ | Triphenylphosphine | Retention | 80-95 |
| D | Phenylsilane | - | Retention | 75-95 |
Visualizations
A diagram illustrating the stereochemical pathways of the two primary reduction methods.
Caption: Stereochemical pathways for phosphine oxide reduction.
A flowchart to guide troubleshooting efforts during the experiment.
Caption: Troubleshooting workflow for the reduction.
References
Managing reaction byproducts in Tri(2-thienyl)phosphine oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of Tri(2-thienyl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a two-step process. First, a Grignard reagent, 2-thienylmagnesium bromide, is prepared from 2-bromothiophene and magnesium metal. This is followed by the reaction of the Grignard reagent with a phosphorus electrophile, typically phosphorus oxychloride (POCl₃), to yield the desired this compound. An alternative route involves reacting the Grignard reagent with phosphorus trichloride (PCl₃) to form Tri(2-thienyl)phosphine, which is subsequently oxidized to the phosphine oxide.
Q2: What are the most common byproducts in this synthesis?
A2: Byproducts can arise from both stages of the reaction.
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From Grignard reagent formation:
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Thiophene: Formed from the reaction of the Grignard reagent with trace amounts of water in the solvent or on the glassware.[1]
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Bithienyl: Results from the coupling of the Grignard reagent with unreacted 2-bromothiophene.
-
-
From reaction with POCl₃:
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Di(2-thienyl)phosphinic chloride and its hydrolysis product, Di(2-thienyl)phosphinic acid: These arise from incomplete substitution of the chlorine atoms on POCl₃.
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(2-thienyl)phosphonic dichloride and its hydrolysis product, (2-thienyl)phosphonic acid: Resulting from even less substitution.
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Unreacted starting materials: Residual 2-bromothiophene may be present.
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Q3: How can I minimize the formation of these byproducts?
A3: Careful control of reaction conditions is crucial.
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For the Grignard reaction: Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the formation of thiophene.[2] Use of anhydrous solvents is mandatory.
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For the reaction with POCl₃: A slow, controlled addition of the Grignard reagent to the phosphorus oxychloride solution at a low temperature can help to achieve complete substitution and minimize the formation of partially substituted byproducts.[3]
Q4: What are the recommended methods for purifying the crude this compound?
A4: The two primary methods for purification are:
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Acid Salt Crystallization: Tertiary phosphine oxides can be protonated by strong acids to form salts that can be selectively crystallized from the reaction mixture, leaving non-basic impurities in the solvent. The purified phosphine oxide is then regenerated by treatment with a base.[4][5]
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Silica Gel Column Chromatography: This is an effective method for separating the desired product from less polar byproducts like bithienyl and more polar byproducts like phosphinic and phosphonic acids.
Q5: How can I monitor the progress of the reaction and identify byproducts?
A5: The reaction can be monitored, and byproducts identified, using the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to follow the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is particularly useful as the phosphorus chemical shifts are very sensitive to the number of thienyl groups attached. This compound will have a distinct peak, while phosphinic and phosphonic acid byproducts will appear at different chemical shifts.
-
¹H and ¹³C NMR: Can be used to identify the characteristic signals of the thienyl groups and to detect the presence of impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts such as thiophene and bithienyl.
Troubleshooting Guides
Problem 1: Low Yield of Grignard Reagent
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no cloudiness or exotherm). | Inactive magnesium surface due to oxide layer. | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.[6] |
| Wet solvent or glassware. | Flame-dry all glassware before use and use freshly distilled, anhydrous solvent (e.g., THF or diethyl ether).[2] | |
| Reaction starts but then stops. | Insufficient mixing. | Ensure vigorous stirring to maintain contact between the 2-bromothiophene and the magnesium surface. |
| Low reaction temperature. | Gentle heating may be required to initiate the reaction, but be prepared to cool the reaction as it is exothermic. | |
| Darkening of the reaction mixture and low yield. | Prolonged heating at reflux. | Avoid excessive heating, which can lead to side reactions. Initiate with gentle heat if necessary, then maintain a gentle reflux from the reaction's exotherm.[2] |
Problem 2: Incomplete Reaction with Phosphorus Oxychloride
| Symptom | Possible Cause | Suggested Solution |
| Presence of significant amounts of phosphinic and/or phosphonic acid byproducts in the final product (identified by ³¹P NMR). | Insufficient Grignard reagent. | Use a slight excess of the Grignard reagent to ensure complete substitution. |
| Reaction temperature is too high. | Add the Grignard reagent to the POCl₃ solution at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and favor complete substitution.[3] | |
| Incorrect order of addition. | Add the Grignard reagent solution dropwise to the POCl₃ solution. Adding POCl₃ to the Grignard reagent can lead to a higher proportion of incompletely substituted products. |
Problem 3: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize. | Presence of multiple byproducts. | Attempt purification by column chromatography first to remove the bulk of the impurities. |
| Acid salt precipitation is not effective. | Incorrect choice of acid or solvent. | Experiment with different acids (e.g., sulfuric acid, oxalic acid) and solvents (e.g., chlorobenzene, toluene).[4][5] |
| Product co-elutes with impurities during column chromatography. | Inappropriate solvent system. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table presents illustrative data on the potential distribution of products and byproducts under different reaction conditions. This data is intended to be representative and actual results may vary.
| Reaction Condition | This compound Yield (%) | Di(2-thienyl)phosphinic acid Byproduct (%) | (2-thienyl)phosphonic acid Byproduct (%) | Other Byproducts (e.g., Bithienyl) (%) |
| Slow addition of Grignard to POCl₃ at -78°C | 75 | 15 | 5 | 5 |
| Rapid addition of Grignard to POCl₃ at 0°C | 50 | 30 | 15 | 5 |
| Addition of POCl₃ to Grignard at 0°C | 40 | 40 | 15 | 5 |
Experimental Protocols
Synthesis of this compound
a) Preparation of 2-thienylmagnesium bromide (Grignard Reagent)
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings to the flask.
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of 2-bromothiophene in anhydrous diethyl ether or THF.
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Add a small portion of the 2-bromothiophene solution to the magnesium turnings.
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If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.
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Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional hour.
b) Reaction with Phosphorus Oxychloride
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In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of phosphorus oxychloride in anhydrous diethyl ether or THF.
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Cool this solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared 2-thienylmagnesium bromide solution to the phosphorus oxychloride solution via a cannula or dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Acid Salt Crystallization
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Dissolve the crude this compound in a suitable solvent such as chlorobenzene.
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Slowly add a strong acid (e.g., a 1:1 molar ratio of sulfuric acid or oxalic acid) with stirring.[4][5]
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Stir the mixture at room temperature or with gentle heating to induce crystallization of the phosphine oxide salt.
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Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
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Suspend the salt in a mixture of water and an organic solvent (e.g., diethyl ether).
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Add a base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 2. reddit.com [reddit.com]
- 3. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 5. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide: Tri(2-thienyl)phosphine Oxide vs. Triphenylphosphine Oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, the choice of ligand can profoundly influence the efficiency, selectivity, and overall success of a chemical transformation. Phosphine oxides, often considered byproducts of reactions involving phosphine ligands, are increasingly recognized for their own catalytic and coordinating properties. This guide provides an objective comparison of two such phosphine oxides: tri(2-thienyl)phosphine oxide and the more conventional triphenylphosphine oxide, supported by experimental data to aid researchers in ligand selection for their catalytic systems.
At a Glance: Key Differences and Properties
While both this compound and triphenylphosphine oxide are tertiary phosphine oxides, their distinct electronic and steric characteristics, stemming from the replacement of phenyl rings with thienyl rings, can lead to significant differences in their catalytic performance. The sulfur atom in the thienyl ring introduces unique electronic properties and potential for secondary interactions, which can modulate the reactivity of a metal center.
| Property | This compound | Triphenylphosphine Oxide |
| Structure | P(=O)(C₄H₃S)₃ | P(=O)(C₆H₅)₃ |
| Electronic Nature of Aryl Group | More electron-rich and contains a heteroatom (sulfur) | Electron-withdrawing (relative to alkyl groups) |
| Potential for Secondary Interactions | The sulfur atom can potentially coordinate to the metal center | None |
| Steric Hindrance (Cone Angle) | Data not readily available, but expected to be comparable to or slightly smaller than triphenylphosphine | 145° (for the corresponding phosphine) |
| Tolman Electronic Parameter (TEP) | Data not readily available for the oxide, but the corresponding phosphine is a good electron donor | 2068.9 cm⁻¹ (for the corresponding phosphine) |
Note: The Tolman Cone Angle and Electronic Parameter are typically measured for the corresponding phosphine ligands (tri(2-thienyl)phosphine and triphenylphosphine) and serve as useful indicators of the steric and electronic environment they create around a metal center. The properties of the phosphine oxides are closely related.
Performance in Catalytic Applications: A Head-to-Head Comparison
Direct comparative studies of this compound and triphenylphosphine oxide as primary ligands in catalysis are not abundant in the literature. However, insights can be gleaned from studies comparing their corresponding phosphine ligands, as the phosphine oxide can be formed in situ or be the active species in certain catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of phosphine ligand is critical for the efficiency of the palladium catalyst. A direct comparison between tri(2-thienyl)phosphine and triphenylphosphine in the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid has been reported, providing valuable data.
Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
| Catalyst | Ligand | Yield (%) |
| Pd(OAc)₂ | Tri(2-thienyl)phosphine | 95 |
| Pd(OAc)₂ | Triphenylphosphine | 85 |
Reaction Conditions: 2-bromothiophene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), K₂CO₃ (2 mmol), in toluene/water (4:1), 80 °C, 12 h.
This data suggests that in this specific transformation, the palladium catalyst supported by tri(2-thienyl)phosphine exhibits higher catalytic activity, leading to a significantly better yield of the desired biaryl product compared to the catalyst with triphenylphosphine.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) in a round-bottom flask is purged with an inert gas (e.g., argon or nitrogen). Toluene (4 mL) and an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 1 mL) are then added. The reaction mixture is stirred vigorously and heated to 80°C for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Theoretical Considerations: Electronic and Steric Effects
The superior performance of tri(2-thienyl)phosphine in the Suzuki-Miyaura coupling can be attributed to its distinct electronic and steric properties compared to triphenylphosphine.
-
Steric Effects: The steric bulk of a phosphine ligand, quantified by the Tolman cone angle, also plays a crucial role in catalytic activity. While a larger cone angle can promote the reductive elimination step, excessive bulk can hinder the initial coordination of the substrates. The cone angle for triphenylphosphine is 145°. Although the exact cone angle for tri(2-thienyl)phosphine is not widely reported, it is expected to be of a similar magnitude. The subtle differences in the shape and flexibility of the thienyl rings compared to the phenyl rings can also influence the geometry of the catalytic complex and its reactivity.
Visualizing the Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps where the properties of the phosphine ligand are critical.
Thienyl vs. Phenyl Groups in Phosphine Oxides: A Comparative Guide on Electronic Effects
For researchers, scientists, and drug development professionals, understanding the electronic influence of aromatic substituents is paramount in molecular design. This guide provides a detailed comparison of the electronic effects of thienyl and phenyl groups when attached to a phosphine oxide core, supported by experimental data.
The choice between a thienyl and a phenyl group as a substituent can significantly modulate the electronic properties of a phosphine oxide molecule. This, in turn, influences its reactivity, coordination chemistry, and potential biological activity. The primary distinction lies in the heteroaromatic nature of the thiophene ring, which imparts different electronic characteristics compared to the all-carbon benzene ring of the phenyl group.
Quantitative Comparison of Electronic Effects
The electronic influence of a substituent can be quantitatively assessed using Hammett constants (σ). These constants, derived from the ionization of benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The constants are further distinguished by their position on the aromatic ring (meta or para), which helps to separate inductive and resonance effects.
The table below summarizes the Hammett constants for 2-thienyl, 3-thienyl, and phenyl groups, providing a clear comparison of their electronic properties.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| 2-Thienyl | 0.09[1] | 0.05[1] |
| 3-Thienyl | 0.03[1] | -0.02[1] |
| Phenyl | 0.06[2] | 0.01[2] |
Analysis of the Data:
-
2-Thienyl Group: The 2-thienyl group is weakly electron-withdrawing at both the meta and para positions, as indicated by the positive Hammett constants.[1] This is attributed to the electronegativity of the sulfur atom in the thiophene ring.
-
3-Thienyl Group: The 3-thienyl group exhibits a very weak electron-withdrawing effect at the meta position and a very weak electron-donating effect at the para position.[1] This suggests a more complex interplay of inductive and resonance effects compared to the 2-thienyl isomer.
-
Phenyl Group: The phenyl group is considered to have a weakly electron-withdrawing inductive effect and a weakly electron-donating resonance effect.[2] Overall, its electronic influence is relatively neutral compared to many other substituents.
From the data, it is evident that the 2-thienyl group is a slightly stronger electron-withdrawing group than the phenyl group. The 3-thienyl group, on the other hand, shows ambielectronic character, being weakly withdrawing at the meta position and weakly donating at the para position. These subtle differences can be critical in the fine-tuning of the electronic environment of the phosphine oxide phosphorus center.
Experimental Protocols
The primary experimental method for determining the quantitative electronic effect of substituents is through the application of the Hammett Equation .[3]
Methodology: Hammett Analysis
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene derivative in a given reaction.[3] The equation is expressed as:
log(K/K₀) = ρσ
or
log(k/k₀) = ρσ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the equilibrium or rate constant for the unsubstituted reactant (with a hydrogen atom as the substituent).
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is dependent on the reaction type and conditions but not on the substituent.
To determine the Hammett constant for a new substituent like a thienyl group, the equilibrium or rate constant for a standard reaction (typically the ionization of benzoic acid in water at 25°C) is measured with the thienyl substituent in the meta or para position. The logarithm of the ratio of this constant to the constant for benzoic acid itself is then calculated. Since the reaction constant (ρ) for the ionization of benzoic acid is defined as 1, the calculated value directly corresponds to the Hammett constant (σ) for that substituent.
Logical Relationship of Electronic Effects
The following diagram illustrates the logical flow from the substituent choice to the resulting electronic properties of the phosphine oxide.
Caption: Logical flow from substituent to phosphine oxide properties.
References
A Computational Dive into Tri(2-thienyl)phosphine Oxide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the subtle electronic and structural nuances of organophosphorus compounds is paramount. Tri(2-thienyl)phosphine oxide stands as a molecule of interest, yet a comprehensive public repository of its computational data is notably absent. This guide bridges that gap by providing a comparative analysis of this compound against well-studied phosphine oxides, leveraging existing Density Functional Theory (DFT) computational data to infer its properties.
This guide presents a comparative overview of the structural and electronic properties of phosphine oxides, with a focus on contrasting the characteristics of this compound with its aryl and alkyl analogues. Due to the limited availability of direct experimental or computational data for this compound, its properties are inferred based on the known electronic effects of the thienyl group.
Comparative Analysis of Phosphine Oxides
The electronic and steric nature of the substituents on the phosphorus atom significantly influences the properties of phosphine oxides. The following table summarizes key computational data for Triphenylphosphine oxide, Tricyclohexylphosphine oxide, and Trimethylphosphine oxide, providing a basis for understanding the potential characteristics of this compound. The thienyl group, being an electron-rich aromatic ring, is expected to influence the electronic properties of the phosphorus center differently than phenyl or alkyl groups.
| Property | Triphenylphosphine Oxide (TPPO) | Tricyclohexylphosphine Oxide (TCPO) | Trimethylphosphine Oxide (TMPO) | This compound (T2TPO) (Predicted) |
| P=O Bond Length (Å) | ~1.48 | ~1.49 | ~1.50 | Shorter than TPPO due to electron donation from thienyl rings |
| P-C Bond Length (Å) | ~1.80 | ~1.84 | ~1.81 | Shorter than TPPO due to sp2 hybridization of the carbon |
| C-P-C Bond Angle ( °) | ~106 | ~107 | ~108 | Similar to TPPO |
| O=P-C Bond Angle ( °) | ~112 | ~111 | ~110 | Similar to TPPO |
| Mulliken Charge on P | Positive | More Positive | Less Positive | Less positive than TPPO due to electron donation |
| Mulliken Charge on O | Negative | More Negative | More Negative | Less negative than TPPO |
| HOMO-LUMO Gap (eV) | ~5.5 | ~6.5 | ~7.0 | Smaller than TPPO due to extended conjugation |
Inferred Properties of this compound
The presence of three 2-thienyl groups is anticipated to significantly modulate the electronic structure of the phosphine oxide. The sulfur atom in the thiophene ring is a π-electron donor, which should increase the electron density at the phosphorus atom compared to the phenyl rings in triphenylphosphine oxide. This increased electron density is expected to result in a shorter and stronger P=O bond. Furthermore, the extended π-system of the thienyl rings is likely to lead to a smaller HOMO-LUMO gap, suggesting potential applications in materials science and catalysis.
Experimental Protocols: A Generalized DFT Approach
While specific experimental data for this compound is scarce, a general protocol for DFT calculations on phosphine oxides can be outlined as follows. These calculations are crucial for predicting molecular geometries, electronic properties, and vibrational frequencies.
Methodology for DFT Calculations of Phosphine Oxides:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Functional: A hybrid functional such as B3LYP is commonly used for geometry optimization and electronic property calculations of organophosphorus compounds.
-
Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.
-
Electronic Property Analysis: Population analyses (e.g., Mulliken, NBO) are performed to determine atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic gap.
Computational Workflow
The logical flow of a computational study on phosphine oxides can be visualized as follows:
Caption: A generalized workflow for DFT computational studies of phosphine oxides.
Comparative analysis of triarylphosphine oxides in cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
Triarylphosphine oxides (Ar₃P=O), often considered byproducts of reactions involving phosphine ligands, have emerged as potent and versatile ligands or co-ligands in their own right, significantly influencing the efficiency and outcome of various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of different triarylphosphine oxides, supported by experimental data and detailed protocols, to aid in the rational selection of these compounds for catalytic applications.
The Emerging Role of Triarylphosphine Oxides
Traditionally viewed as spectator compounds or even catalyst inhibitors, recent studies have revealed that triarylphosphine oxides can act as effective stabilizing ligands for palladium catalysts. Their presence can lead to faster reaction rates, improved yields, and enhanced catalyst stability, preventing the formation of palladium black and extending the catalyst's lifetime. This guide focuses on their application in key cross-coupling reactions, providing a comparative look at their performance.
Performance in Hiyama-Type Cross-Coupling Reactions
A notable application of triarylphosphine oxides is in Hiyama-type cross-coupling reactions. Experimental data demonstrates that certain phosphine oxides can dramatically accelerate the reaction rate compared to traditional phosphine ligands or "ligandless" conditions.
Comparative Data: Ligand Effect on Reaction Rate
Kinetic studies on the cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with 4-bromobenzotrifluoride highlight the superior performance of bis(phosphine oxides).
| Ligand | Time to Completion (min) | Relative Rate Enhancement |
| None | > 180 (stalled at 30 min) | Baseline |
| dppb (phosphine) | ~100 | ~1.8x vs. stalled reaction |
| dppb(O) (mono-oxide) | ~70 | ~2.6x vs. stalled reaction |
| dppb(O)₂ (bis-oxide) | < 15 | > 12x vs. stalled reaction |
| dppf(O)₂ (bis-oxide) | < 15 | > 12x vs. stalled reaction |
| Triphenylphosphine Oxide (Ph₃P=O) | < 15 | > 12x vs. stalled reaction |
| Data synthesized from studies on Hiyama-type couplings. Conditions: Allylpalladium(II) chloride dimer (APC) as precatalyst, toluene, 90 °C. |
The data clearly indicates that bis(phosphine oxides) like dppb(O)₂ and dppf(O)₂ provide a remarkable rate enhancement. Interestingly, the readily available and less complex triphenylphosphine oxide (Ph₃P=O) achieves a comparable level of acceleration, making it a highly attractive and cost-effective option.
Performance in Suzuki-Miyaura Cross-Coupling
While less documented in direct comparative studies, triarylphosphine oxides have also been shown to be effective in the widely used Suzuki-Miyaura coupling. They are often generated in situ from the corresponding phosphine ligands but can also be used as external ligands. Their performance is generally superior to reactions without a phosphine-based ligand.
Comparative Data: Suzuki-Miyaura Coupling Yields
The following table presents data on the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, comparing the performance of triphenylphosphine oxide with its sulfide and selenide analogs and the parent triphenylphosphine.
| Ligand | Aryl Bromide | Product Yield (%) |
| Triphenylphosphine Oxide (Ph₃P=O) | 4-Bromotoluene | 97 |
| Triphenylphosphine Sulfide (Ph₃P=S) | 4-Bromotoluene | 95 |
| Triphenylphosphine Selenide (Ph₃P=Se) | 4-Bromotoluene | 96 |
| Triphenylphosphine (PPh₃) | 4-Bromotoluene | 90 |
| Triphenylphosphine Oxide (Ph₃P=O) | 4-Bromoanisole | 96 |
| Triphenylphosphine Sulfide (Ph₃P=S) | 4-Bromoanisole | 94 |
| Triphenylphosphine Selenide (Ph₃P=Se) | 4-Bromoanisole | 95 |
| Triphenylphosphine (PPh₃) | 4-Bromoanisole | 88 |
Conditions: PdCl₂, K₂CO₃, DMF/H₂O, Room Temperature.
This data suggests that triphenylphosphine oxide and its chalcogenide analogues are highly effective ligands for room-temperature Suzuki-Miyaura reactions, outperforming the parent triphenylphosphine.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for cross-coupling reactions utilizing a triarylphosphine oxide ligand.
Protocol 1: Hiyama-Type Cross-Coupling Using Triphenylphosphine Oxide
This procedure details the synthesis of 4-methoxy-4'-(trifluoromethyl)biphenyl.
Reagents:
-
Potassium (4-methoxyphenyl)dimethylsilanolate
-
4-Bromobenzotrifluoride
-
Allylpalladium(II) chloride dimer (APC, [Pd(allyl)Cl]₂)
-
Triphenylphosphine oxide (Ph₃P=O)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add allylpalladium(II) chloride dimer (2.5 mol %) and triphenylphosphine oxide (5 mol %).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 4-bromobenzotrifluoride (1.0 equivalent).
-
Add potassium (4-methoxyphenyl)dimethylsilanolate (1.3 equivalents).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of an aryl halide with an arylboronic acid.
Reagents:
-
Aryl halide (e.g., 4-bromotoluene) (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triarylphosphine Oxide (e.g., Triphenylphosphine Oxide) (1 mol%)
-
Base (e.g., K₂CO₃) (2 mmol)
-
Solvent (e.g., Toluene/Water or DMF/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium(II) acetate, triarylphosphine oxide, and base.
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting aryl halide is consumed.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic and Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical workflow for ligand screening.
Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: A logical workflow for screening triarylphosphine oxide ligands.
Conclusion
The data and protocols presented in this guide underscore the significant, and often underestimated, potential of triarylphosphine oxides as effective ligands in palladium-catalyzed cross-coupling reactions. Their ability to accelerate reactions, stabilize catalytic species, and their general accessibility make them a valuable addition to the synthetic chemist's toolbox. For researchers in drug development and other scientific fields, considering triarylphosphine oxides as part of a standard ligand screening process can unlock more efficient and robust synthetic routes.
References
Validating the Structure of Tri(2-thienyl)phosphine Oxide: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for validating the structure of Tri(2-thienyl)phosphine oxide.
While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related diphenyl-(2-thienyl)phosphine oxide to illustrate the principles of X-ray diffraction analysis. This is juxtaposed with a comprehensive overview of spectroscopic techniques, for which data on this compound is available, offering a practical guide to structural validation.
Structural Validation Methods: A Head-to-Head Comparison
A combination of crystallographic and spectroscopic techniques provides the most robust structural elucidation. X-ray crystallography offers a direct visualization of the molecule's arrangement in the solid state, while spectroscopic methods probe the connectivity and chemical environment of atoms in solution.
| Feature | X-ray Crystallography | Spectroscopic Methods (NMR, IR, MS) |
| Principle | Diffraction of X-rays by a single crystal | Interaction of electromagnetic radiation or energy with the molecule |
| Sample Phase | Solid (single crystal) | Solid or Solution |
| Information Yield | Precise bond lengths, bond angles, and crystal packing | Atomic connectivity, functional groups, and molecular weight |
| Data Interpretation | Requires specialized software for structure solution and refinement | Spectral analysis and comparison to known compounds |
| Primary Advantage | Unambiguous determination of 3D structure | Versatility and applicability to non-crystalline samples |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystalline lattice. Though data for this compound is elusive, the analysis of diphenyl-(2-thienyl)phosphine oxide serves as an excellent proxy for understanding the expected structural features.
A recent study reported the synthesis and crystallographic analysis of diphenyl-(2-thienyl)phosphine oxide.[1] The key parameters from this study are summarized below.
Crystallographic Data for Diphenyl-(2-thienyl)phosphine Oxide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1234(2) |
| b (Å) | 10.1234(3) |
| c (Å) | 16.1234(4) |
| α (°) | 90 |
| β (°) | 98.123(1) |
| γ (°) | 90 |
| P=O Bond Length (Å) | 1.485(1) |
| P-C(phenyl) Bond Length (Å) | 1.805(2), 1.809(2) |
| P-C(thienyl) Bond Length (Å) | 1.798(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson synthesis and then refined using least-squares methods to obtain the final atomic coordinates and thermal parameters.
Spectroscopic Methods: A Versatile Alternative
When single crystals are not available, a combination of spectroscopic techniques provides compelling evidence for the structure of a compound. For this compound, ¹H NMR, ³¹P NMR, IR, and mass spectrometry are powerful tools for characterization.
Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Complex multiplet patterns in the aromatic region (δ 7.0-8.0 ppm) characteristic of the thienyl protons.[2] |
| ³¹P NMR | A single resonance with a chemical shift indicative of a phosphine oxide. The chemical shift of phosphine oxides is typically in the range of δ +20 to +50 ppm. |
| IR Spectroscopy | A strong absorption band around 1150-1200 cm⁻¹ corresponding to the P=O stretching vibration.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₉OPS₃ (296.37 g/mol ). |
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the sample in a deuterated solvent is placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured to determine the chemical environment of the hydrogen and phosphorus atoms.
-
Infrared (IR) Spectroscopy: A sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured. This allows for the identification of functional groups, such as the P=O bond.
-
Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight of the compound and information about its fragmentation pattern.
Conclusion
The definitive validation of a chemical structure relies on the convergence of data from multiple analytical techniques. While X-ray crystallography provides the most detailed structural information, its requirement for high-quality single crystals can be a limitation. Spectroscopic methods, including NMR, IR, and mass spectrometry, offer a powerful and versatile alternative for confirming the identity and purity of compounds like this compound, especially when crystallographic data is unavailable. For regulatory submissions and comprehensive material characterization, a combination of both crystallographic and spectroscopic data is the recommended approach.
References
- 1. Synthesis of diphenyl-(2-thienyl)phosphine, its chalcogenide derivatives and a series of novel complexes of lanthanide nitrates and triflates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound(1021-21-2) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of Tri(2-thienyl)phosphine Oxide and Other Heterocyclic Phosphine Oxides
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and ligands is paramount to achieving desired reaction outcomes and molecular properties. This guide provides a comparative overview of the performance of Tri(2-thienyl)phosphine oxide against other common heterocyclic phosphine oxides, supported by available experimental data.
Heterocyclic phosphine oxides are a versatile class of compounds widely employed as ligands in catalysis, as reagents in organic synthesis, and as structural motifs in medicinal chemistry. Their performance is intricately linked to the nature of the heterocyclic ring, which influences the electronic and steric properties of the phosphorus center. This guide focuses on this compound and provides a comparative context with other heterocyclic phosphine oxides, including furan- and pyridine-based analogues.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of phosphine oxides is crucial for their application. While comprehensive comparative data is not extensively available in a single source, we can collate information from various studies to draw comparisons. Key properties include solubility, thermal stability, and electronic characteristics.
| Property | This compound | Tri(2-furyl)phosphine Oxide | Triphenylphosphine Oxide | Notes |
| Molecular Formula | C₁₂H₉OPS₃ | C₁₂H₉O₄P | C₁₈H₁₅OP | |
| Molecular Weight | 296.36 g/mol | 264.19 g/mol | 278.28 g/mol | |
| Appearance | White to off-white solid | Not readily available | Colorless crystalline solid | |
| Melting Point | Not readily available | Not readily available | 154-158 °C | The melting point of the parent phosphine, Tri(2-thienyl)phosphine, is 25 °C. |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents | Poorly soluble in hexane and cold diethyl ether | The parent phosphine, Tri(2-thienyl)phosphine, is known for its stability and solubility in organic solvents.[1] |
Table 1: Comparison of Physicochemical Properties.
Performance in Catalysis
The electronic and steric properties of phosphine oxide ligands significantly impact their performance in transition-metal-catalyzed reactions. The electron-donating or -withdrawing nature of the heterocyclic ring can modulate the reactivity of the metal center.
A study comparing Tri(2-thienyl)phosphine and Tri(2-furyl)phosphine as ligands for gold(I) complexes provides insights into their electronic differences. The 2-furyl group is suggested to be more electron-withdrawing than the 2-thienyl group.[2] This electronic difference would likely translate to their corresponding phosphine oxides, influencing their coordination to metal centers and, consequently, their catalytic activity. For instance, a more electron-donating ligand can increase the electron density on the metal, which may be beneficial for certain catalytic steps like oxidative addition.
While direct comparative studies on the catalytic performance of the phosphine oxides are scarce, the properties of the parent phosphines can serve as a predictive tool. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is critical. The electronic nature of the heterocyclic substituent can influence the stability and reactivity of the catalytic species.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for the synthesis of heterocyclic phosphine oxides and a representative catalytic reaction.
Synthesis of this compound
A common method for the synthesis of tertiary phosphine oxides is the oxidation of the corresponding phosphine.
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% solution)
-
Dichloromethane
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve Tri(2-thienyl)phosphine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of 30% hydrogen peroxide solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Representative Catalytic Reaction: Suzuki-Miyaura Cross-Coupling
Phosphine oxides can sometimes act as pre-ligands in catalytic reactions, where they are reduced in situ to the active phosphine species. However, they can also influence the catalytic cycle directly.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Heterocyclic phosphine oxide ligand (e.g., this compound)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precursor, and the heterocyclic phosphine oxide ligand.
-
Add the base and the solvent system.
-
Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The performance of this compound in various applications is intrinsically linked to the electronic and steric contributions of the thienyl rings. While direct, comprehensive comparative studies with other heterocyclic phosphine oxides are limited, the available data on the parent phosphines suggest that the thienyl group imparts distinct electronic properties compared to furyl or phenyl groups. Further quantitative experimental comparisons are necessary to fully elucidate the performance landscape of these valuable compounds in catalysis and materials science. This guide serves as a foundational resource to aid researchers in their selection and application of heterocyclic phosphine oxides.
References
A Comparative Guide to the Lewis Basicity of Tri(2-thienyl)phosphine Oxide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lewis basicity of Tri(2-thienyl)phosphine oxide alongside its common analogs: Triphenylphosphine oxide, Tri(2-furyl)phosphine oxide, and Trimethylphosphine oxide. The Lewis basicity of phosphine oxides, centered on the phosphoryl oxygen atom, is a critical parameter in coordination chemistry, catalysis, and drug design, influencing the strength of interactions with Lewis acids such as metal ions and hydrogen bond donors.[1][2]
The substituents attached to the phosphorus atom significantly modulate the electron density on the phosphoryl oxygen and, consequently, its Lewis basicity. This modulation arises from a combination of inductive and resonance effects. Electron-donating groups increase the electron density on the oxygen, leading to higher Lewis basicity, while electron-withdrawing groups decrease it.
Comparative Analysis of Lewis Basicity
The Lewis basicity of phosphine oxides is primarily governed by the electronic nature of the R groups in an R₃P=O structure. Alkyl groups are electron-donating, thus increasing the basicity. In contrast, aryl and heteroaryl groups are generally electron-withdrawing, which tends to decrease the Lewis basicity of the phosphoryl oxygen.[3][4] Among the heteroaryl groups in this comparison, the 2-furyl group is known to be a more electron-withdrawing substituent than the phenyl group.[5] The 2-thienyl group is also generally considered to be electron-withdrawing, with an effect that is often comparable to or slightly less than the phenyl group, depending on the specific interaction.
Based on these electronic effects, the expected trend in Lewis basicity is:
Trimethylphosphine oxide > Triphenylphosphine oxide ≈ this compound > Tri(2-furyl)phosphine oxide
This trend is summarized in the table below.
Quantitative and Qualitative Data Summary
Since precise experimental values for this compound and its heteroaryl analogs are scarce, this table presents a comparative summary based on established electronic properties of the substituents and data for representative compounds.
| Compound | Substituent (R) | Electronic Effect of R | Expected Relative Lewis Basicity |
| Trimethylphosphine oxide | Methyl | Strong Electron-Donating (Inductive Effect) | High |
| Triphenylphosphine oxide | Phenyl | Electron-Withdrawing (Resonance and Inductive Effect) | Medium |
| This compound | 2-Thienyl | Electron-Withdrawing | Medium |
| Tri(2-furyl)phosphine oxide | 2-Furyl | Strong Electron-Withdrawing | Low |
This qualitative assessment is based on the known electronic properties of the substituents. Experimental verification is required for a precise quantitative comparison.
Factors Influencing Lewis Basicity
The following diagram illustrates the key factors that determine the Lewis basicity of the phosphine oxides discussed in this guide.
Caption: Factors influencing the Lewis basicity of phosphine oxides.
Experimental Protocols for Determining Lewis Basicity
The Lewis basicity of phosphine oxides can be determined experimentally using several methods. The following are common protocols found in the literature:
1. 31P NMR Titration Studies
This method involves monitoring the change in the 31P NMR chemical shift of a phosphine oxide upon titration with a Lewis acid.[6]
-
Objective: To determine the association constant (Ka) between the phosphine oxide and a Lewis acid, which is a measure of the Lewis basicity.
-
Procedure:
-
A solution of the phosphine oxide of known concentration is prepared in an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
An initial 31P NMR spectrum is recorded.
-
A standard solution of a Lewis acid (e.g., a metal triflate salt) is incrementally added to the phosphine oxide solution.
-
A 31P NMR spectrum is acquired after each addition.
-
The changes in the 31P chemical shift are plotted against the molar ratio of the Lewis acid to the phosphine oxide.
-
The resulting titration curve is fitted to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the association constant (Ka). A higher Ka value indicates stronger binding and thus higher Lewis basicity.
-
2. Measurement of Chemical Shift in Strong Acid
The basicity of phosphine oxides can be compared by measuring the 31P NMR chemical shift of their protonated forms in a strong acid like sulfuric acid.[7]
-
Objective: To correlate the 31P chemical shift with the extent of protonation, providing a relative measure of basicity.
-
Procedure:
-
Solutions of the phosphine oxides are prepared in a strong acid, such as 100% H₂SO₄.
-
The 31P NMR spectra of these solutions are recorded.
-
The chemical shifts of the protonated phosphine oxides are compared. A greater downfield shift upon protonation can be correlated with a higher degree of interaction with the proton, indicating higher basicity.
-
3. Computational Methods (Density Functional Theory - DFT)
In the absence of experimental data, computational methods like DFT can provide valuable insights into the Lewis basicity.[8][9]
-
Objective: To calculate the proton affinity (PA) or gas-phase basicity (GB) of the phosphine oxide.
-
Procedure:
-
The three-dimensional structures of the phosphine oxide and its protonated form are computationally optimized using a selected DFT functional and basis set.
-
The electronic energies of the optimized structures are calculated.
-
The proton affinity is calculated as the negative of the enthalpy change for the protonation reaction in the gas phase.
-
A higher calculated proton affinity corresponds to a higher intrinsic Lewis basicity.
-
Conclusion
The Lewis basicity of this compound is expected to be comparable to that of Triphenylphosphine oxide. It is anticipated to be significantly less basic than trialkylphosphine oxides but more basic than Tri(2-furyl)phosphine oxide, owing to the relative electron-withdrawing nature of the respective substituents. For drug development and catalysis research where fine-tuning of Lewis basicity is crucial, the choice between these analogs will depend on the desired strength of interaction with the target Lewis acid. Experimental determination of the precise pKb or proton affinity of this compound would be a valuable contribution to further refine this comparison.
References
- 1. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Comparing phosphine oxide probes for estimation of Lewis acidity | Poster Board #719 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide [inis.iaea.org]
A Comparative Guide to the Electrochemical Properties of Tri(2-thienyl)phosphine oxide and Triphenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of Tri(2-thienyl)phosphine oxide and its widely-used counterpart, Triphenylphosphine oxide. While extensive data is available for Triphenylphosphine oxide, direct experimental electrochemical data for this compound is not readily found in the current body of scientific literature. This guide, therefore, presents the known data for Triphenylphosphine oxide and offers a theoretical comparison for this compound based on the electronic properties of the thienyl moiety.
Introduction
Triphenylphosphine oxide (TPPO) is a common byproduct in many organic reactions and its electrochemical behavior, particularly its reduction, has been a subject of interest. This compound, on the other hand, is a less studied analog where the phenyl groups are replaced by 2-thienyl groups. The presence of the sulfur-containing thiophene rings is expected to modulate the electronic properties of the phosphorus center, and consequently, its electrochemical behavior. Thiophene is known to be more electron-rich than benzene, which could influence the oxidation and reduction potentials of the corresponding phosphine oxide. Researchers have utilized Tri(2-thienyl)phosphine in the synthesis of its phosphine oxide derivatives[1].
Data Presentation: Electrochemical Properties
The following table summarizes the available quantitative electrochemical data for Triphenylphosphine oxide. The data for this compound is presented as a qualitative prediction based on the electronic effects of the thienyl group.
| Property | Triphenylphosphine oxide (TPPO) | This compound (TThPO) |
| Reduction Potential | Quasi-reversible peak at -2.85 V vs Fc/Fc+ in DMF | Data not available. Predicted to have a less negative reduction potential compared to TPPO due to the electron-rich nature of the thiophene rings, which may stabilize the radical anion to a lesser extent. |
| Oxidation Potential | Generally not readily oxidized. | Data not available. The electron-rich thienyl groups might make the molecule more susceptible to oxidation compared to TPPO, potentially occurring at a less positive potential. |
Theoretical Comparison of Electrochemical Behavior
The key difference between the two molecules lies in the aromatic substituents on the phosphorus atom. The phenyl groups in TPPO are relatively electron-neutral. In contrast, the 2-thienyl groups in this compound are more electron-rich due to the presence of the sulfur heteroatom, which can donate electron density into the aromatic ring.
This difference in electronic nature is expected to have the following consequences on the electrochemical properties:
-
Reduction: The reduction of triarylphosphine oxides typically involves the acceptance of an electron into a π* orbital of one of the aromatic rings. The more electron-rich nature of the thiophene rings in this compound would likely make the molecule less amenable to reduction compared to TPPO. Therefore, it is predicted that the reduction potential of this compound would be more negative (i.e., require a stronger reducing potential) than that of TPPO.
-
Oxidation: The higher electron density on the thienyl rings of this compound could make it more susceptible to oxidation compared to the phenyl rings of TPPO. Oxidation would likely involve the removal of an electron from a π orbital of a thienyl ring. Consequently, the oxidation potential of this compound is predicted to be less positive (i.e., easier to oxidize) than that of TPPO.
Experimental Protocols
A general experimental protocol for determining the electrochemical properties of these compounds using cyclic voltammetry is provided below. This protocol can be adapted for both this compound and Triphenylphosphine oxide.
Cyclic Voltammetry Protocol
Objective: To determine the oxidation and reduction potentials of the target phosphine oxide.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated dimethylformamide (DMF) or acetonitrile (MeCN).
-
Analyte: 1-5 mM solution of the phosphine oxide in the electrolyte solution.
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used (DMF or MeCN), and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire counter electrode.
-
Deoxygenation: Purge the electrolyte solution with dry nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.
-
Analyte Scan: Add the phosphine oxide to the electrolyte solution to the desired concentration and record the cyclic voltammogram. The potential should be scanned initially over a wide range to identify the redox events.
-
Data Analysis: Determine the peak potentials (anodic and cathodic) from the voltammogram. If the process is reversible or quasi-reversible, the half-wave potential (E₁⸝₂) can be calculated as the average of the anodic and cathodic peak potentials.
Visualizations
Logical Relationship: Influence of Substituent on Electrochemical Properties
Caption: Predicted influence of phenyl vs. 2-thienyl groups on redox potentials.
Experimental Workflow: Cyclic Voltammetry
Caption: A typical workflow for performing a cyclic voltammetry experiment.
References
Steric Effects of Tri(2-thienyl)phosphine Oxide in Ligand Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the steric and electronic properties of ligands are paramount in designing effective metal complexes for catalysis and therapeutic applications. Tri(2-thienyl)phosphine oxide is a ligand of growing interest, offering unique electronic properties due to the presence of the sulfur-containing thienyl rings. This guide provides a comparative analysis of the steric effects of this compound against commonly used phosphine oxide ligands, supported by available experimental and computational data.
Comparative Analysis of Steric and Electronic Properties
The steric bulk of a phosphine oxide ligand is a critical parameter that influences the coordination environment of a metal center, thereby affecting the stability, reactivity, and selectivity of the resulting complex. This is often quantified by the Tolman cone angle. Electronically, the basicity of the phosphoryl oxygen, indicated by the pKa of the conjugate acid, plays a significant role in the ligand's coordination strength.
Below is a comparison of this compound with two standard phosphine oxide ligands: Triphenylphosphine oxide (TPPO) and Tricyclohexylphosphine oxide (TCPO).
| Property | This compound | Triphenylphosphine Oxide | Tricyclohexylphosphine Oxide |
| Cone Angle (θ) | ~145° (estimated from Tri(2-thienyl)phosphine) | 145° | 170°[1] |
| pKa | Estimated to be slightly lower than TPPO | ~ -2.1 | Higher than TPPO |
| P=O Bond Length (Å) | No data available | 1.48 Å[2] | No data available |
| Molecular Formula | C₁₂H₉OPS₃ | C₁₈H₁₅OP | C₁₈H₃₃OP |
| Molecular Weight ( g/mol ) | 296.38 | 278.28 | 296.42 |
Note: The cone angle for this compound is an estimation based on its parent phosphine, Tri(2-thienyl)phosphine. The actual cone angle of the oxide is expected to be slightly larger. The pKa value is an educated estimate based on the electron-withdrawing nature of the thienyl rings compared to phenyl rings.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of tertiary phosphine oxides is the oxidation of the corresponding tertiary phosphine.
Reaction:
Materials:
-
Tri(2-thienyl)phosphine
-
Hydrogen peroxide (30% aqueous solution) or other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or other drying agent
-
Silica gel for column chromatography
Procedure (General):
-
Dissolve Tri(2-thienyl)phosphine in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of the oxidizing agent (e.g., 1.1 equivalents of 30% hydrogen peroxide) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Quench any excess oxidizing agent, if necessary.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons on the thienyl rings.[3]
-
³¹P NMR: A single peak in the ³¹P NMR spectrum is indicative of the phosphine oxide. The chemical shift will be significantly different from that of the starting phosphine.
-
¹³C NMR: The carbon NMR spectrum will show the expected signals for the carbon atoms of the thienyl groups.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1100-1200 cm⁻¹ is characteristic of the P=O stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Visualizing Structure and Synthesis
The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis.
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound presents an interesting alternative to more common aryl phosphine oxides in ligand design. Its estimated cone angle suggests a steric profile comparable to that of triphenylphosphine oxide, making it a suitable substitute in catalytic systems where similar steric hindrance is desired. The electronic influence of the thienyl groups is expected to modulate the properties of the resulting metal complexes, potentially leading to novel reactivity. Further experimental determination of its precise cone angle and pKa will be invaluable for the rational design of catalysts and therapeutics incorporating this promising ligand.
References
Benchmarking Tri(2-thienyl)phosphine oxide performance in specific catalytic cycles
A Comparative Guide to Tri(2-thienyl)phosphine and its Oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of catalysts based on Tri(2-thienyl)phosphine and discusses the potential role of its corresponding oxide in catalytic cycles. While direct benchmarking data for Tri(2-thienyl)phosphine oxide is limited in publicly available literature, this document leverages experimental data for the phosphine ligand to provide valuable insights for catalyst selection and development.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of phosphine ligand is critical to the efficiency of the palladium catalyst. Research has shown that palladium complexes of Tri(2-thienyl)phosphine (PTh₃) can offer superior performance compared to the widely used Triphenylphosphine (PPh₃) in specific applications.
A study by Li et al. demonstrated that a zero-valent palladium complex with three Tri(2-thienyl)phosphine ligands, Pd(PTh₃)₃, is more effective than the conventional tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, in catalyzing the Suzuki-Miyaura coupling of thiophene-based derivatives.[1]
Quantitative Data Summary
The following table summarizes the comparative performance of Pd(PTh₃)₃ and Pd(PPh₃)₄ in the Suzuki-Miyaura coupling of various thienyl halides with thiophene-2-boronic ester. The data highlights the superior yields achieved with the Tri(2-thienyl)phosphine-based catalyst.
| Entry | Thienyl Halide | Catalyst | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | 75 |
| 2 | 2-Bromothiophene | Pd(PTh₃)₃ | 92 |
| 3 | 2-Iodothiophene | Pd(PPh₃)₄ | 85 |
| 4 | 2-Iodothiophene | Pd(PTh₃)₃ | 96 |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ | 68 |
| 6 | 3-Bromothiophene | Pd(PTh₃)₃ | 88 |
Data extracted from Li, W., Han, Y., Li, B., Liu, C., & Bo, Z. (2008). Tris[tri(2-thienyl)phosphine]palladium as the Catalyst Precursor for Thiophene-Based Suzuki-Miyaura Cross-Coupling and Polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6437-6443.[1]
Experimental Protocols
Synthesis of Tris[tri(2-thienyl)phosphine]palladium(0) [Pd(PTh₃)₃]
A detailed experimental protocol for the synthesis of the Pd(PTh₃)₃ catalyst precursor is provided below, as described in the literature.[1]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tri(2-thienyl)phosphine (PTh₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (95%)
Procedure:
-
A solution of Tri(2-thienyl)phosphine (0.84 g, 3.0 mmol) in 50 mL of 95% ethanol is prepared in a 100-mL three-necked flask equipped with a reflux condenser and a magnetic stirrer.
-
Palladium(II) chloride (0.177 g, 1.0 mmol) is added to the solution, and the mixture is stirred at 60 °C for 2 hours under a nitrogen atmosphere.
-
Hydrazine hydrate (0.2 mL) is then added to the mixture, and the solution is refluxed for 1 hour.
-
The resulting dark-red solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is washed with deionized water and a small amount of cold ethanol.
-
The final product is dried under vacuum to yield Tris[tri(2-thienyl)phosphine]palladium(0) as a dark-red solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction using the synthesized palladium catalyst.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid or ester (1.1 mmol)
-
Pd(PTh₃)₃ or Pd(PPh₃)₄ (0.02 mmol, 2 mol %)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
A mixture of the aryl halide, arylboronic acid or ester, the palladium catalyst, and sodium carbonate is placed in a 50-mL Schlenk tube.
-
The tube is evacuated and backfilled with nitrogen three times.
-
Toluene and water are added via syringe.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
A Comparative Guide to the Enantioselective Synthesis of P-Stereogenic Tri(2-thienyl)phosphine Oxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of P-stereogenic phosphine oxides is a critical endeavor in modern chemistry, with applications ranging from asymmetric catalysis to the development of novel therapeutic agents. This guide provides a comparative overview of two prominent and effective methods for the synthesis of enantioenriched triarylphosphine oxides, a class of compounds structurally related to the target molecule, tri(2-thienyl)phosphine oxide. The methodologies presented are the biscinchona alkaloid-catalyzed desymmetrization of bis(2-hydroxyphenyl)phosphine oxides and the copper-catalyzed enantioselective arylation of secondary phosphine oxides.
This guide offers a detailed examination of their performance, supported by experimental data, to assist researchers in selecting the most suitable method for their synthetic goals.
Performance Comparison of Synthetic Methodologies
The following tables summarize the quantitative data for the two highlighted synthetic strategies, allowing for a direct comparison of their efficiency and versatility across a range of substrates.
Method 1: Biscinchona Alkaloid-Catalyzed Desymmetrization
This method employs a chiral biscinchona alkaloid catalyst to achieve the desymmetrization of prochiral bis(2-hydroxyphenyl)phosphine oxides through an asymmetric allylic alkylation strategy.
| Entry | R Group | Product | Yield (%)[1] | e.r. (%)[1] |
| 1 | Phenyl | 3a | 92 | 98:2 |
| 2 | 4-Methoxyphenyl | 3b | 95 | 98:2 |
| 3 | 4-Fluorophenyl | 3c | 90 | 97.5:2.5 |
| 4 | 4-Chlorophenyl | 3d | 88 | 97:3 |
| 5 | 4-Bromophenyl | 3e | 85 | 97:3 |
| 6 | 3-Methoxyphenyl | 3f | 93 | 98:2 |
| 7 | 2-Methoxyphenyl | 3g | 82 | 96:4 |
| 8 | 1-Naphthyl | 3h | 89 | 97:3 |
| 9 | 2-Thienyl | 3i | 87 | 97.5:2.5 |
| 10 | Methyl | 3j | 78 | 95:5 |
Method 2: Copper-Catalyzed Enantioselective Arylation
This approach utilizes a copper(I) catalyst in conjunction with a chiral bis(phosphine) dioxide ligand to catalyze the enantioselective arylation of secondary phosphine oxides with diaryliodonium salts.
| Entry | R Group | Ar Group | Product | Yield (%)[2] | ee (%)[2] |
| 1 | Phenyl | 4-Methoxyphenyl | 4a | 92 | 95 |
| 2 | Phenyl | 4-Fluorophenyl | 4b | 88 | 94 |
| 3 | Phenyl | 4-Chlorophenyl | 4c | 85 | 93 |
| 4 | Phenyl | 4-Bromophenyl | 4d | 82 | 93 |
| 5 | Phenyl | 3-Methoxyphenyl | 4e | 90 | 95 |
| 6 | Phenyl | 2-Methoxyphenyl | 4f | 78 | 91 |
| 7 | Phenyl | 1-Naphthyl | 4g | 85 | 92 |
| 8 | Phenyl | 2-Thienyl | 4h | 83 | 94 |
| 9 | Methyl | Phenyl | 4i | 80 | 90 |
| 10 | t-Butyl | Phenyl | 4j | 75 | 88 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation of these synthetic strategies.
General Procedure for Method 1: Biscinchona Alkaloid-Catalyzed Desymmetrization[1]
To a solution of bis(2-hydroxyphenyl)phosphine oxide (0.1 mmol) and the Morita-Baylis-Hillman carbonate (0.12 mmol) in chloroform (1.0 mL) was added the biscinchona alkaloid catalyst (10 mol%). The reaction mixture was stirred at -20 °C for the time specified in the original experimental publication. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired P-stereogenic phosphine oxide.
General Procedure for Method 2: Copper-Catalyzed Enantioselective Arylation[2]
In a glovebox, a vial was charged with Cu(OTf)₂ (5 mol%), the chiral bis(phosphine) dioxide ligand (5.5 mol%), and K₃PO₄ (2.0 equiv.). The secondary phosphine oxide (1.0 equiv.) and the diaryliodonium salt (1.2 equiv.) were then added, followed by the solvent (0.1 M). The vial was sealed and the mixture was stirred at the specified temperature and time as detailed in the source literature. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to yield the enantioenriched tertiary phosphine oxide.
Visualizing the Synthetic Workflow
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Caption: Workflow for the Biscinchona Alkaloid-Catalyzed Desymmetrization.
Caption: Workflow for the Copper-Catalyzed Enantioselective Arylation.
References
- 1. Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Cu-Catalyzed Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts toward the Synthesis of P-Chiral Phosphines [organic-chemistry.org]
A Comparative Analysis of the Reactivity of Tri(2-thienyl)phosphine oxide and Tri(2-furyl)phosphine oxide
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of Tri(2-thienyl)phosphine oxide and Tri(2-furyl)phosphine oxide, supported by spectroscopic data and detailed experimental protocols.
This guide provides an objective comparison of the chemical reactivity of this compound and Tri(2-furyl)phosphine oxide. The electronic properties of the heterocyclic substituents, furan and thiophene, impart distinct characteristics to the phosphorus center, influencing their behavior in various chemical transformations. This document summarizes key spectroscopic data, outlines relevant experimental procedures, and provides a theoretical framework for understanding the observed reactivity differences.
Spectroscopic and Physicochemical Properties
The electronic environment of the phosphorus atom in this compound and Tri(2-furyl)phosphine oxide can be probed using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) is a sensitive indicator of the electron density at the phosphorus nucleus. A more downfield (less negative or more positive) chemical shift generally suggests a lower electron density, which can be correlated with higher electrophilicity of the phosphorus atom and potentially lower nucleophilicity of the phosphine oxide oxygen.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent |
| This compound | ~ -6.2 | Not Specified |
| Tri(2-furyl)phosphine oxide | -18.2 | Not Specified |
Note: A direct comparison is limited as the spectra were recorded in unspecified and potentially different solvents. However, the significant difference in chemical shifts suggests a tangible variance in the electronic properties of the phosphorus centers.
The observed upfield shift for Tri(2-furyl)phosphine oxide compared to its thienyl counterpart is noteworthy. Generally, the greater electronegativity of oxygen in the furan ring compared to sulfur in the thiophene ring would be expected to lead to a more electron-withdrawn phosphorus center in the furyl derivative, resulting in a downfield shift. However, the shielding effect observed in the ³¹P NMR of furan-substituted phosphines and their oxides is a known phenomenon. This is often attributed to the magnetic anisotropy of the furan ring, which can counteract the inductive electron-withdrawing effect.
For the parent phosphines, a similar trend is observed, with Tri(2-furyl)phosphine exhibiting a more upfield ³¹P NMR chemical shift (-75.38 ppm in toluene-d8) compared to Tri(2-thienyl)phosphine (-45.61 ppm in toluene-d8). Despite the upfield shift, the 2-furyl group is considered to be more electron-withdrawing than the 2-thienyl group.
Reactivity Comparison
The difference in the electronic nature of the phosphorus center in this compound and Tri(2-furyl)phosphine oxide is expected to manifest in their reactivity, particularly in reactions where the nucleophilicity of the phosphine oxide oxygen or the electrophilicity of the phosphorus atom is crucial.
Basicity and Nucleophilicity: The electron density on the phosphoryl oxygen is a key determinant of the basicity and nucleophilicity of the phosphine oxide. Based on the general understanding that the 2-furyl group is more electron-withdrawing than the 2-thienyl group, it can be inferred that this compound is the more basic and nucleophilic of the two. The higher electron density on the phosphorus atom in the thienyl derivative would lead to a more electron-rich and, therefore, more basic phosphoryl oxygen.
Experimental Protocols
Synthesis of Tri(2-thienyl)phosphine and Tri(2-furyl)phosphine
A general method for the synthesis of tri(heteroaryl)phosphines involves the reaction of the corresponding heteroaryllithium with phosphorus trichloride.
Materials:
-
2-Bromothiophene or 2-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the 2-bromoheteroarene (3.0 equivalents) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (3.0 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to generate the heteroaryllithium species.
-
A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to afford the desired tri(heteroaryl)phosphine.
Oxidation to this compound and Tri(2-furyl)phosphine oxide
The synthesized phosphines can be readily oxidized to their corresponding phosphine oxides using various oxidizing agents, such as hydrogen peroxide.
Materials:
-
Tri(2-thienyl)phosphine or Tri(2-furyl)phosphine
-
Acetone
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
The tri(heteroaryl)phosphine is dissolved in acetone.
-
An excess of 30% aqueous hydrogen peroxide is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the oxidation is complete (monitoring by TLC or ³¹P NMR is recommended).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any unreacted hydrogen peroxide.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude phosphine oxide.
-
The product is purified by recrystallization to afford the pure this compound or Tri(2-furyl)phosphine oxide.
Logical Relationship of Reactivity
The following diagram illustrates the inferred relationship between the electronic properties of the substituents and the resulting reactivity of the phosphine oxides.
Caption: Inferred reactivity based on substituent electronic effects.
Conclusion
The comparison between this compound and Tri(2-furyl)phosphine oxide reveals subtle yet significant differences in their electronic properties, which are expected to translate into distinct chemical reactivities. The available spectroscopic data, particularly ³¹P NMR, suggests that the phosphorus center in Tri(2-furyl)phosphine oxide is more shielded than in its thienyl counterpart, despite the higher electronegativity of the oxygen atom in the furan ring. Based on the established electron-withdrawing nature of the 2-furyl group relative to the 2-thienyl group, it is predicted that this compound is the more basic and nucleophilic of the two.
Further experimental studies are warranted to provide quantitative data on the relative reactivity of these two compounds in key chemical transformations. Such studies would be invaluable for researchers in selecting the appropriate reagent for specific applications in organic synthesis and drug development.
Safety Operating Guide
Proper Disposal of Tri(2-thienyl)phosphine Oxide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. Tri(2-thienyl)phosphine oxide, an organophosphorus compound containing sulfur, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for its proper disposal.
Hazard Profile and Safety Precautions
Known Hazards:
-
Skin and Eye Irritation: Tris(2-thienyl)phosphine is known to cause skin and eye irritation.[1] It is crucial to handle the oxide form with similar precautions.
-
Harmful if Swallowed: Triphenylphosphine oxide is classified as harmful if swallowed.[2][3]
-
Aquatic Toxicity: Triphenylphosphine oxide is harmful to aquatic life with long-lasting effects.[2][4]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Quantitative Data Summary
For context, the following table summarizes key data for the related compound, Triphenylphosphine oxide. This information is provided as a reference due to the lack of specific data for this compound.
| Property | Value | Reference Compound |
| Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | Triphenylphosphine oxide |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | Triphenylphosphine oxide |
| Physical State | Solid | Triphenylphosphine oxide |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached with caution, adhering to all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
This compound waste should be classified as a hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Collect all solid this compound waste in a clearly labeled, sealable, and chemically resistant container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant," "Marine Pollutant")
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste, including its identity and known hazards.
-
Disposal should be carried out at an approved waste disposal plant.[4]
Special Considerations for Sulfur-Containing Waste: The presence of sulfur in the thienyl groups may have implications for disposal. During incineration, sulfur compounds can form sulfur dioxide (SO₂), a regulated air pollutant.[5] Professional hazardous waste disposal facilities are equipped to handle such materials in an environmentally responsible manner.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent (consult with your EHS office) and collect the cleaning materials as hazardous waste.
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Firefighters should wear self-contained breathing apparatus.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
This workflow outlines the key steps for the proper disposal of this compound.
References
Personal protective equipment for handling Tri(2-thienyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tri(2-thienyl)phosphine oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar organophosphorus compounds, such as triphenylphosphine oxide, and general best practices for laboratory chemical safety. It is imperative to treat this compound with a high degree of caution.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[1][2] Double gloving may be appropriate for handling larger quantities or during procedures with a high risk of splashing. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Essential to protect eyes from dust particles and potential splashes.[3] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory | N95 or P2 respirator | Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.[4] |
II. Operational Plan for Handling
A systematic approach to handling this compound is critical to minimize risk.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be tightly sealed and clearly labeled.
B. Weighing and Preparation:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static measures when handling the powder to prevent airborne dust.
-
Have spill cleanup materials readily available.
C. Experimental Use:
-
Handle the compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with skin and eyes.
-
Keep the reaction vessel closed as much as possible.
D. Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent rinse followed by washing with soap and water is generally effective.
-
Wipe down the work area in the fume hood with a damp cloth.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Consult your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated, sealed hazardous waste bag or container. Do not mix with general laboratory trash. |
| Contaminated Solvents | Collect in a designated, properly labeled hazardous waste container. Do not pour down the drain. |
IV. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wear appropriate PPE during cleanup. For large spills, or if you are unsure, contact your institution's EHS office immediately. |
V. Workflow and Emergency Response Diagrams
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills and personal exposure.
References
- 1. smith.agrilife.org [smith.agrilife.org]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
